Monomethyl lithospermate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOCYHUCMXEHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monomethyl Lithospermate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate (CAS No: 933054-33-2), a derivative of lithospermic acid found in Salvia miltiorrhiza, is a bioactive compound of significant interest in the fields of neuroprotection and cardiovascular health. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for in vitro and in vivo studies are presented, along with a visualization of its primary signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.
Chemical Structure and Identification
This compound is a phenylpropanoid derivative with a complex chemical structure. Its identity is confirmed by its unique CAS number, molecular formula, and precise molecular weight.
Table 1: Chemical Identification of this compound [1][2]
| Identifier | Value |
| CAS Number | 933054-33-2 |
| Molecular Formula | C₂₈H₂₄O₁₂ |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | (S)-3-(3,4-dihydroxyphenyl)-2-(((E)-3-((2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acryloyl)oxy)propanoic acid[1] |
| SMILES | O=C(OC)--INVALID-LINK--/C=C/C(O--INVALID-LINK--=C3)O)C(O)=O)=O)--INVALID-LINK--=CC=C4O)OC1=C2O |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not widely available, some key properties have been reported.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Powder | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces Data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Spectroscopic Data
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as a neuroprotective and cardioprotective agent. Its primary mechanism of action involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Neuroprotection
In models of ischemic stroke, this compound has been shown to alleviate nerve injury and reduce neuronal apoptosis. It improves the viability of neuronal cells (SHSY-5Y) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) and reduces oxidative stress.
Cardioprotection
The compound also exhibits protective effects on myocardial function, suggesting its potential in mitigating ischemic injury to the heart. This is primarily attributed to its antioxidative properties and its ability to modulate inflammatory pathways.
Signaling Pathway
The activation of the PI3K/Akt pathway by this compound is central to its protective effects. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for investigating the biological effects of this compound.
In Vitro Neuroprotection Assay
This protocol describes the assessment of this compound's protective effects on neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.
In Vivo Neuroprotection Assay
This protocol outlines the evaluation of this compound in a rat model of middle cerebral artery occlusion (MCAO), a standard in vivo model for ischemic stroke.
Table 3: In Vivo Experimental Parameters
| Parameter | Description |
| Animal Model | Sprague-Dawley rats |
| Ischemia Model | Middle Cerebral Artery Occlusion (MCAO) |
| Treatment | This compound (72.4 µM/kg) |
| Administration | Oral gavage, once daily for 14 days |
| Assessments | Neurological function scoring, cerebral infarct size measurement, oxidative stress marker analysis, neuronal apoptosis assays |
Synthesis and Isolation
Detailed, publicly available protocols for the specific synthesis or isolation of this compound (CAS 933054-33-2) are limited. However, related compounds such as dimethyl lithospermate and lithospermic acid B have been isolated from Salvia miltiorrhiza.[4][5] The synthesis of the parent compound, (+)-lithospermic acid, has been achieved via a multi-step process involving a late-stage intermolecular C-H olefination. It is plausible that this compound could be synthesized through a similar route with an additional selective methylation step.
Conclusion
This compound is a promising natural product derivative with well-documented neuroprotective and cardioprotective activities mediated through the PI3K/Akt signaling pathway. While its basic chemical identity is established, further research is required to fully characterize its physicochemical properties and to develop optimized synthesis and isolation protocols. The experimental data and methodologies presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.
Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.
References
- 1. This compound 98% | CAS: 933054-33-2 | AChemBlock [achemblock.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of the myocardial salvage effect of lithospermic acid B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Lithospermate: A Technical Guide to its Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate and its related compounds, derivatives of lithospermic acid, are water-soluble polyphenolic compounds that have garnered significant scientific interest for their broad spectrum of pharmacological activities.[1] Predominantly isolated from plants in the Lamiaceae (mint) and Boraginaceae (borage) families, these natural products are key constituents of several traditional herbal medicines.[2][3] This technical guide provides a comprehensive overview of the natural sources, historical discovery, and detailed experimental protocols for the isolation of this compound and its parent compounds. Furthermore, it elucidates the key signaling pathways through which these molecules exert their biological effects.
Discovery and Timeline
The journey to understanding monomethyl lithospermates began with the discovery of their parent compound, lithospermic acid. The name "lithospermic acid" first appeared in scientific literature in 1963.[4] However, it was not until 1975 that its chemical structure was fully characterized.[4] Subsequent research into the rich chemical diversity of medicinal plants, particularly those of the Salvia genus, led to the identification of various derivatives, including methylated forms. Notably, 9''-methyl lithospermate B was identified during investigations into the chemical constituents of Salvia yunnanensis.[5]
Natural Sources and Quantitative Data
Monomethyl lithospermates and their parent compounds are primarily found in the roots and rhizomes of various plant species. Salvia miltiorrhiza (Danshen) stands out as one of the most significant and extensively studied sources.[2] Other notable sources include Thymus thracicus, Lycopus lucidus, and various other species within the Salvia genus.[6][7] The concentration of these compounds can vary depending on the plant species, geographical location, and cultivation conditions.
| Plant Species | Plant Part | Compound | Concentration / Yield |
| Salvia miltiorrhiza | Root | Lithospermic Acid B | > 3.0% of dry weight[2] |
| Salvia miltiorrhiza | Root | Lithospermic Acid B | 42.49 mg/g (with ultrasound-assisted aqueous two-phase extraction)[8] |
| Salvia tomentosa | Various | Rosmarinic Acid | 426–525 mg/100 g of dry weight[9] |
| Salvia tomentosa | Various | Salvianolic Acid B | 83–346.5 mg/100 g of dry weight[9] |
| Salvia przewalskii | Root | Rosmarinic Acid | 19.57 mg/g[10] |
| Salvia castanea | Root | Rosmarinic Acid | 10.33 mg/g[10] |
Experimental Protocols
Isolation of 9''-Methyl Lithospermate B from Salvia yunnanensis
The isolation of 9''-methyl lithospermate B from the roots of Salvia yunnanensis is achieved through a multi-step chromatographic process.[5]
Methodology:
-
Extraction: The dried and powdered roots of Salvia yunnanensis are extracted with a suitable solvent, such as methanol (B129727) or ethanol (B145695), to obtain a crude extract.
-
Diaion HP20 Column Chromatography: The crude extract is subjected to column chromatography using Diaion HP20 resin. This step serves to remove highly polar impurities.
-
Sephadex LH-20 Column Chromatography: The fraction containing the compounds of interest is then further purified using a Sephadex LH-20 column. This separates the compounds based on their molecular size.
-
Octadecylsilyl (ODS) Column Chromatography: The final purification step involves ODS column chromatography, which separates the compounds based on their hydrophobicity, yielding purified 9''-methyl lithospermate B.[5]
Aqueous Two-Phase Extraction and HPLC Purification of Lithospermic Acid B from Salvia miltiorrhiza
This method provides a rapid and efficient approach for the separation and purification of lithospermic acid B.[11]
Methodology:
-
Crude Extraction:
-
Aqueous Two-Phase System (ATPS) Extraction:
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The n-butyl alcohol phase, enriched with lithospermic acid B, is collected.
-
The solvent is evaporated, and the residue is redissolved for injection into a preparative HPLC system for final purification.
-
This final step can yield a product with a purity of up to 99.3%.[11]
-
Signaling Pathways
The biological activities of lithospermic acid and its derivatives, including its magnesium salt (magnesium lithospermate B or MLB), are often attributed to their potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key signaling pathways.
PI3K/Akt/Nrf2 Pathway (Antioxidant Response)
Magnesium lithospermate B (MLB) has been shown to protect endothelial cells from hyperglycemia-induced dysfunction by activating the Nrf2 antioxidant response pathway.[12] This activation is dependent on the PI3K/Akt signaling cascade.
Mechanism:
-
MLB promotes the phosphorylation of Akt.[13]
-
Activated Akt leads to the nuclear translocation of Nrf2.[12]
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[12]
NF-κB Signaling Pathway (Anti-inflammatory Response)
Magnesium lithospermate B also exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14] This pathway is a critical regulator of the expression of pro-inflammatory genes.
Mechanism:
-
In response to inflammatory stimuli like UVB radiation, the NF-κB dimer (p65/p50) is held inactive in the cytoplasm by IκBα.
-
UVB induces the degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus.
-
In the nucleus, NF-κB promotes the transcription of pro-inflammatory mediators such as MMPs (Matrix Metalloproteinases).
-
MLB inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.[14]
Cell Cycle Regulation by 9''-Lithospermic Acid Methyl Ester
In the context of cancer biology, 9''-lithospermic acid methyl ester has been shown to inhibit the proliferation of glioblastoma cells by inducing cell cycle arrest.[6][15]
Mechanism:
-
Treatment of glioblastoma cells (U87 and T98) with 9''-lithospermic acid methyl ester leads to an accumulation of cells in the S phase of the cell cycle.[6]
-
This S phase arrest is indicative of an inhibition of DNA replication, ultimately leading to a reduction in cell proliferation.
-
Furthermore, an increase in the sub-G0/G1 cell population suggests the induction of apoptosis.[6]
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their widespread occurrence in medicinal plants, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for future research and drug development. The detailed isolation protocols and insights into their modulation of key signaling pathways presented in this guide offer valuable resources for scientists working to unlock the full potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9'-Methyl lithospermate B | CAS:1167424-31-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Magnesium lithospermate B ameliorates microcirculation perfusion in rats by promoting vascular NO production via activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
The Biosynthesis of Monomethyl Lithospermate in Salvia miltiorrhiza: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of monomethyl lithospermate, a significant bioactive phenolic acid found in the medicinal plant Salvia miltiorrhiza (Danshen). This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, presenting quantitative data in structured tables and outlining relevant experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the metabolic route and related workflows, adhering to specified formatting for clarity and utility in a research and development context.
Introduction to Phenolic Acid Biosynthesis in Salvia miltiorrhiza
Salvia miltiorrhiza is a widely used traditional Chinese medicine, renowned for its rich content of bioactive compounds, broadly categorized into lipophilic tanshinones and hydrophilic phenolic acids.[1] The phenolic acids, including rosmarinic acid (RA), lithospermic acid B (LAB, also known as salvianolic acid B), and their derivatives like this compound, are recognized for their potent antioxidant, anti-inflammatory, and cardiovascular protective properties.[2][3] The biosynthesis of these compounds is a complex process, involving the convergence of the phenylpropanoid and tyrosine-derived pathways.[1][4] Understanding this intricate network is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable therapeutic agents.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is an extension of the well-characterized rosmarinic acid and lithospermic acid B pathways. The pathway initiates from two primary amino acid precursors, L-phenylalanine and L-tyrosine.
Phenylpropanoid Pathway Branch
The phenylpropanoid pathway provides the caffeoyl-CoA moiety. This branch involves a series of three enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Finally, 4-coumaric acid is activated with Coenzyme A to form 4-coumaroyl-CoA.[4]
Tyrosine-Derived Pathway Branch
The tyrosine-derived pathway furnishes the 3,4-dihydroxyphenyllactic acid (DHPL, also known as Danshensu) portion of the molecule. This arm of the pathway consists of two key enzymatic steps:
-
Tyrosine Aminotransferase (TAT): L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPP).[2][5]
-
4-hydroxyphenylpyruvate reductase (HPPR): 4-HPP is subsequently reduced to 4-hydroxyphenyllactic acid (HPL).
Convergence and Formation of Rosmarinic Acid and Lithospermic Acid B
The products of the two pathways converge in a reaction catalyzed by Rosmarinic Acid Synthase (RAS) . SmRAS1, a key isoform, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL) to form rosmarinic acid.[6] Further oxidative coupling reactions, likely catalyzed by enzymes such as cytochrome P450-dependent monooxygenases (e.g., CYP98A14) and laccases, lead to the formation of the more complex lithospermic acid B.[7]
Final Methylation Step
The final step in the biosynthesis of this compound is the methylation of lithospermic acid B. While the specific methyltransferase responsible for this reaction in S. miltiorrhiza is not yet fully characterized in the reviewed literature, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that acts on one of the hydroxyl groups of lithospermic acid B.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the enzymatic steps leading to the formation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Integrative Omics Analyses Reveal the Effects of Copper Ions on Salvianolic Acid Biosynthesis [frontiersin.org]
Pharmacological Profile of Monomethyl Lithospermate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate (MOL), a primary metabolite of lithospermic acid B, has emerged as a compound of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of MOL, with a focus on its neuroprotective effects. The document details its mechanism of action, supported by quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its therapeutic potential. Furthermore, key signaling pathways modulated by MOL and its parent compounds are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound is a biologically active phenylpropanoid and a major metabolite of lithospermic acid B, a polyphenolic compound found in plants such as Salvia miltiorrhiza. While the parent compound, often administered as magnesium lithospermate B (MLB), has been studied for a range of cardiovascular and anti-inflammatory effects, recent research has highlighted the direct pharmacological activities of its methylated metabolites. This guide focuses specifically on the pharmacological properties of this compound, particularly its role in neuroprotection.
Pharmacological Profile
Mechanism of Action
The primary neuroprotective mechanism of this compound is the activation of the PI3K/Akt signaling pathway.[1][2][3] This pathway is crucial for promoting cell survival and inhibiting apoptosis. In the context of ischemic stroke, MOL has been shown to:
-
Activate PI3K/Akt Signaling: MOL promotes the phosphorylation of both PI3K and Akt in neuronal cells, which is a key step in the activation of this pro-survival pathway.[3]
-
Inhibit Apoptosis: By activating the PI3K/Akt pathway, MOL helps to prevent programmed cell death in neurons subjected to ischemic conditions.[1][2] It has been observed to inhibit the collapse of the mitochondrial membrane potential, a critical event in the apoptotic cascade.[3]
-
Reduce Oxidative Stress: MOL mitigates the increased levels of reactive oxygen species (ROS) and intracellular oxidative stress in neuronal cells exposed to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury.[1][2]
The parent compound, Magnesium lithospermate B (MLB), from which MOL is metabolized, has been shown to interact with several other signaling pathways. While direct evidence for MOL's interaction with these pathways is still emerging, they provide important context for the broader pharmacological landscape of lithospermates. These pathways include:
-
Nrf2/NF-κB Pathway: MLB activates the Nrf2 pathway, which in turn inhibits the pro-inflammatory NF-κB pathway.
-
sGC/cGMP/PKG Pathway: MLB is known to activate this pathway, leading to vasodilation.
-
NADPH Oxidase/ROS/ERK Pathway: MLB can suppress this pathway, reducing oxidative stress.
-
PPARβ/δ Pathway: Activation of this pathway by MLB may contribute to improved insulin (B600854) sensitivity.
Therapeutic Effects
The primary therapeutic potential of this compound, based on current research, lies in the treatment of ischemic stroke. Preclinical studies have demonstrated that MOL:
-
Improves Neurological Function: In animal models of middle cerebral artery occlusion (MCAO), MOL treatment significantly improves neurological function.[1][2]
-
Reduces Cerebral Infarct Size: MOL has been shown to reduce the area of brain tissue death following an ischemic event.[1][2]
-
Protects Neuronal Cells: In vitro studies using the SHSY-5Y cell line have shown that MOL increases cell viability and alleviates cell damage under conditions mimicking ischemia.[1][2]
Quantitative Data
Specific IC50 and EC50 values for this compound are not yet extensively reported in the available scientific literature. However, effective concentrations from preclinical studies provide valuable quantitative insights.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Experimental Model | Concentration(s) | Observed Effects | Reference(s) |
| SHSY-5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 5, 10, and 20 μM | Increased cell viability, reduced ROS, and inhibited apoptosis. | [1][2] |
| SHSY-5Y | OGD/R with PI3K/Akt inhibitor (LY294002) | 20 μM | Neuroprotective effects were partially blocked. | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Middle Cerebral Artery Occlusion (MCAO) Rats | 72.4 μM/kg (daily for 14 days) | p.o. | Improved neurological function, reduced cerebral infarction size, reduced oxidative stress, and inhibited neuronal apoptosis. | Not explicitly stated, derived from related studies. |
Pharmacokinetics and Metabolism
This compound is a primary metabolite of lithospermic acid B. The pharmacokinetic profile of the parent compound, Magnesium lithospermate B (MLB), provides context for the in vivo generation of MOL.
-
Metabolism: Lithospermic acid B undergoes extensive O-methylation, mediated by catechol-O-methyltransferase (COMT), to form monomethyl, dimethyl, and trimethyl metabolites. 3'-monomethyl-lithospermic acid is a key metabolite identified in both in vitro and in vivo studies.
-
Excretion: The methylated metabolites of lithospermic acid B are primarily eliminated through biliary excretion into the feces.
-
Bioavailability: The oral bioavailability of the parent compound, MLB, is extremely low due to poor membrane permeability and extensive first-pass metabolism.
Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not yet well-documented as a separate entity.
Table 3: Pharmacokinetic Parameters of Magnesium Lithospermate B (MLB) in Beagle Dogs (Intravenous Administration)
| Dosage | C0 (mg/L) | AUC(0-t) (mg·min/L) | T1/2α (min) | T1/2β (min) |
| 3 mg/kg | 24 | 109.3 | 2.2 | 43 |
| 6 mg/kg | 47 | 247.9 | 2.7 | 42 |
| 12 mg/kg | 107 | 582.4 | 2.9 | 42 |
| Data from |
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to simulate ischemic stroke in rats to evaluate the neuroprotective effects of this compound.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The MCA is occluded for a specified period (e.g., 2 hours), after which the monofilament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound is administered, typically orally, at specified doses and time points relative to the ischemic event.
-
Outcome Measures:
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct area.
-
Biochemical Assays: Brain tissue is homogenized to measure markers of oxidative stress (e.g., SOD, CAT, MDA) and apoptosis.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-PI3K, p-Akt) are determined.
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This cellular model mimics the conditions of ischemia-reperfusion injury in vitro.
-
Cell Culture: SHSY-5Y human neuroblastoma cells are cultured in standard medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours).
-
Reoxygenation: The glucose-free medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 12 hours).
-
Drug Treatment: this compound is added to the culture medium at various concentrations before, during, or after OGD.
-
Outcome Measures:
-
Cell Viability Assays (e.g., CCK8/MTT): To quantify the extent of cell death and the protective effect of the compound.
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining): To measure the rate of apoptosis.
-
Mitochondrial Membrane Potential (MMP) Assay: To assess mitochondrial function.
-
Reactive Oxygen Species (ROS) Measurement: To quantify intracellular oxidative stress.
-
Western Blot Analysis: To measure the phosphorylation status of proteins in the PI3K/Akt pathway.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Crosstalk between the Nrf2 and NF-κB signaling pathways.
Experimental Workflows
Caption: Experimental workflow for the in vivo MCAO model.
Caption: Experimental workflow for the in vitro OGD/R model.
References
Monomethyl Lithospermate: A Technical Guide to its Role as a PI3K/AKT Pathway Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate (MOL), a derivative of lithospermic acid, has emerged as a compound of significant interest due to its potential therapeutic effects, particularly in the context of neuroprotection.[1][2] This technical guide provides an in-depth overview of the current understanding of MOL's mechanism of action, focusing on its role as an activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The PI3K/AKT pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Its activation by MOL underscores the compound's potential for therapeutic intervention in pathologies characterized by neuronal damage, such as ischemic stroke.[1][2]
This document details the quantitative effects of MOL on the PI3K/AKT pathway, provides comprehensive experimental protocols for the key assays used to elucidate its activity, and presents visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of its molecular interactions.
Quantitative Data on PI3K/AKT Pathway Activation by this compound
The activation of the PI3K/AKT pathway by this compound has been quantified through in vivo and in vitro studies. The primary mechanism of activation involves the increased phosphorylation of key proteins in the pathway, namely PI3K and AKT.[1][2][3]
In Vitro Effects on SH-SY5Y Cells
In a model of oxygen and glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y human neuroblastoma cells, MOL demonstrated a dose-dependent increase in the phosphorylation of both PI3K and AKT.[3] This suggests a direct effect of MOL on promoting the activation of this pro-survival signaling cascade in neuronal cells under ischemic stress.
| Cell Line | Treatment | Concentration (µM) | Outcome | Fold Change (vs. OGD/R) |
| SH-SY5Y | MOL | 5 | Increased p-PI3K/PI3K ratio | Data not specified |
| 10 | Increased p-PI3K/PI3K ratio | Data not specified | ||
| 20 | Significantly increased p-PI3K/PI3K ratio | ~1.8 | ||
| MOL | 5 | Increased p-AKT/AKT ratio | Data not specified | |
| 10 | Increased p-AKT/AKT ratio | Data not specified | ||
| 20 | Significantly increased p-AKT/AKT ratio | ~2.5 |
Table 1: In vitro effects of this compound on PI3K/AKT pathway protein phosphorylation in OGD/R-treated SH-SY5Y cells.[3]
In Vivo Effects in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
The neuroprotective effects of MOL and its activation of the PI3K/AKT pathway were also observed in an in vivo model of ischemic stroke. In rats subjected to middle cerebral artery occlusion (MCAO), treatment with MOL led to a significant upregulation of phosphorylated PI3K and AKT in the hippocampus, a brain region highly susceptible to ischemic damage.[2][3]
| Animal Model | Treatment | Dosage (µM/kg) | Brain Region | Outcome |
| MCAO Rats | MOL | 72.4 | Hippocampal CA1 and CA3 | Upregulated p-PI3K/PI3K ratio |
| MCAO Rats | MOL | 72.4 | Hippocampal CA1 and CA3 | Upregulated p-AKT/AKT ratio |
Table 2: In vivo effects of this compound on PI3K/AKT pathway protein phosphorylation in the hippocampus of MCAO rats.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the PI3K/AKT pathway.
Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol describes the establishment of an in vitro model of ischemia-reperfusion injury using the SH-SY5Y cell line.
-
Cell Seeding: SH-SY5Y cells are seeded in appropriate cell culture plates or flasks and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic incubator with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 4 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with complete DMEM containing glucose, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 12 or 24 hours) to simulate reperfusion.
-
MOL Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (e.g., 5, 10, and 20 µM) during the reoxygenation phase.[4]
Western Blot Analysis for PI3K and AKT Phosphorylation
This protocol is used to quantify the levels of total and phosphorylated PI3K and AKT, thereby assessing the activation state of the pathway.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total PI3K, phospho-PI3K (p-PI3K), total AKT, and phospho-AKT (p-AKT).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.
Cell Viability Assay (MTT Assay)
This assay is performed to evaluate the protective effect of this compound on cell viability under conditions of OGD/R.
-
Cell Treatment: SH-SY5Y cells are seeded in a 96-well plate and subjected to OGD/R as described above, with or without treatment with various concentrations of MOL.
-
MTT Incubation: Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: The PI3K/AKT signaling pathway activated by this compound.
Caption: Experimental workflow for Western Blot analysis of PI3K/AKT activation.
Conclusion
The available evidence strongly indicates that this compound functions as an activator of the PI3K/AKT signaling pathway.[1][2][4][5][6] This activation, characterized by increased phosphorylation of PI3K and AKT, is associated with its neuroprotective effects observed in both in vitro and in vivo models of ischemic injury. The dose-dependent nature of this activation suggests a direct molecular interaction that warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives in conditions where modulation of the PI3K/AKT pathway is desirable. Further studies are needed to fully elucidate the upstream molecular targets of MOL and to explore its efficacy and safety in more complex preclinical models.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 3. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Antioxidant Properties of Monomethyl Lithospermate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl lithospermate, a derivative of lithospermic acid found in medicinal plants such as Salvia miltiorrhiza, is emerging as a compound of significant interest due to its potent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of its mechanisms of action, quantitative efficacy, and the underlying signaling pathways it modulates. By acting as both a direct radical scavenger and an indirect modulator of endogenous antioxidant systems, this compound presents a multifaceted approach to mitigating oxidative stress. This document synthesizes current research, presenting data in structured tables, detailing experimental protocols, and visualizing complex biological processes to support further research and development in therapeutics.
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound and its related compounds, such as Magnesium lithospermate B (MLB), stems from two primary mechanisms: direct radical scavenging and the upregulation of cellular antioxidant defense systems.
-
Direct Radical Scavenging: The polyphenolic structure of lithospermate derivatives enables them to donate hydrogen atoms to neutralize unstable free radicals.[3] Studies have demonstrated that this compound and its metabolites exhibit potent scavenging activity against radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH).[1] Specifically, the monomethylated metabolite of MLB is a more potent scavenger than both caffeic acid and the well-known antioxidant alpha-tocopherol.[1] Furthermore, related compounds like dimethyl lithospermate effectively scavenge highly reactive oxidants such as peroxynitrite (ONOO-), preventing cellular damage and protein nitration.[4]
-
Indirect Antioxidant Effects via Cellular Pathway Modulation: Beyond direct scavenging, these compounds exert significant antioxidant effects by activating key transcriptional regulators of the cellular stress response. The most notable of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] By activating the Nrf2 pathway, these molecules stimulate the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's intrinsic ability to combat oxidative stress.[5][7] This leads to increased production of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8]
Quantitative Antioxidant Activity
The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo assays. The data highlights their capacity to scavenge radicals and protect cells from oxidative damage.
| Compound/Metabolite | Assay/Parameter | Model System | Key Quantitative Results | Reference |
| Monomethylated MLB (M1) | DPPH Radical Scavenging | Chemical Assay | Activity stronger than caffeic acid and α-tocopherol, but weaker than parent MLB. | [1] |
| Magnesium Lithospermate B (MLB) | Antioxidant Enzymes | Rat Myocardial Ischemia/Reperfusion | Significantly increased activities of SOD, CAT, GPx, and GSH. | [8] |
| Magnesium Lithospermate B (MLB) | Lipid Peroxidation | Rat Myocardial Ischemia/Reperfusion | Significantly decreased malondialdehyde (MDA) content. | [8] |
| Magnesium Lithospermate B (MLB) | Intracellular ROS | Cardiomyocytes (in vitro) | Reduced levels of intracellular Reactive Oxygen Species (ROS). | [8] |
| Dimethyl Lithospermate (DML) | Peroxynitrite Scavenging | Chemical & Cellular Assays | Efficiently scavenged ONOO- and protected cells from ONOO--induced damage. | [4] |
Key Signaling Pathways Modulated by Lithospermates
The Nrf2-ARE Signaling Pathway
The Keap1-Nrf2/ARE pathway is a critical regulator of cellular defense against oxidative stress.[7] Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome.[5] Research on the closely related Magnesium lithospermate B (MLB) reveals that it activates the Nrf2 pathway through upstream mediators, including Protein Kinase C (PKC) and the PI3K/Akt pathway.[5][6] This activation disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate into the nucleus. Inside the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[7] This binding initiates the transcription of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and GPx, thereby bolstering the cell's antioxidant capacity.[5]
Caption: this compound activates the Nrf2 antioxidant response pathway.
Modulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) signaling cascades are central to the cellular response to external stressors, including oxidative stress.[9][10] The primary MAPK pathways include ERK1/2, JNK, and p38. Generally, the ERK pathway is associated with cell survival and proliferation, whereas the JNK and p38 pathways are activated by stress and can lead to inflammation and apoptosis.[10][11] Oxidative stress is a known activator of the pro-apoptotic JNK and p38 pathways.[10] Antioxidant compounds like this compound can potentially exert protective effects by inhibiting the activation of these stress-related kinases, thereby shifting the cellular balance away from apoptosis and towards survival.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a hydrogen donor or free radical scavenger.[3]
-
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[3][12] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule (diphenylpicrylhydrazine), leading to a decrease in absorbance.[3][13]
-
Reagents:
-
DPPH solution (e.g., 100-200 µM in methanol (B129727) or ethanol). Prepare fresh and protect from light.[12][14]
-
Test Compound: this compound, serially diluted in the same solvent.
-
Positive Control: Ascorbic acid or Trolox, prepared in serial dilutions.
-
Solvent (Methanol or Ethanol) as a blank.
-
-
Procedure:
-
Pipette a defined volume of the test compound dilutions into wells of a 96-well plate (e.g., 50 µL).[15]
-
Add the DPPH working solution to each well (e.g., 150 µL).[15]
-
Prepare a negative control (solvent + DPPH solution) and a positive control (e.g., Ascorbic acid + DPPH solution).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13]
-
Measure the absorbance of each well at ~517 nm using a microplate reader.[16]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot.[17]
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]
-
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), a stable blue-green chromophore.[19] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance, measured at ~734 nm, is proportional to the antioxidant concentration.[18][20]
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test Compound and Positive Control (Trolox) in serial dilutions.
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Add a small volume of the test compound or standard to a large volume of the diluted ABTS•+ solution (e.g., 10 µL sample + 195 µL ABTS•+).[19]
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.[15]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of the standard, Trolox.[21]
-
Cellular Antioxidant Assay (CAA)
This method measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[22][23]
-
Principle: The assay commonly uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[23] Non-fluorescent DCFH-DA crosses the cell membrane and is deacetylated by intracellular esterases to the polar DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that enter the cell can quench ROS and inhibit the formation of DCF.[22]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells and incubate them with the test compound and the DCFH-DA probe (e.g., for 1 hour).
-
Wash away the excess probe and compound.
-
Add the ROS generator (e.g., AAPH) to induce oxidative stress.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) at regular intervals using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Conclusion and Future Perspectives
This compound and its related compounds demonstrate significant potential as therapeutic antioxidants. Their dual-action mechanism, combining direct radical scavenging with the strategic upregulation of endogenous antioxidant defenses via the Nrf2 pathway, makes them robust candidates for combating diseases rooted in oxidative stress, such as cardiovascular, neurodegenerative, and inflammatory disorders.[6][8][24]
Future research should focus on obtaining more precise quantitative data (e.g., IC50 values) specifically for this compound in various antioxidant assays. Furthermore, elucidating its specific interactions with components of the MAPK and other relevant signaling pathways will provide a more complete picture of its cellular effects. Advanced in vivo studies and preclinical trials are warranted to validate its therapeutic efficacy and safety profile, paving the way for its potential development as a novel antioxidant drug.
References
- 1. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinebiology.pt [marinebiology.pt]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. Frontiers | Characterization, antioxidant and antitumor activities of phenolic compounds from Amomum villosum Lour. [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) - Elabscience® [elabscience.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate, predominantly studied as its magnesium salt, Magnesium Lithospermate B (MLB), is a water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen). Emerging as a potent anti-inflammatory agent, it demonstrates significant therapeutic potential across a spectrum of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, detailing its modulation of key signaling pathways, including NF-κB, Nrf2, and JAK-STAT. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for in vitro and in vivo models, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by intervening in pro-inflammatory signaling cascades and bolstering endogenous antioxidant defenses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[1]
This compound intervenes by preventing the degradation of IκBα.[2][3] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting the downstream production of inflammatory mediators.[4]
Activation of the Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][5] this compound has been demonstrated to activate the Nrf2 pathway.[2][3] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] this compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][5] This enhanced antioxidant capacity helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.
Modulation of the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a multitude of cytokines and growth factors, playing a crucial role in immunity and inflammation.[6] this compound has been found to inhibit the activation of the JAK2-STAT3 signaling pathway.[6] By reducing the phosphorylation of JAK2 and STAT3, it curtails the downstream signaling that leads to the expression of inflammatory genes.[6]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | MLB Concentration | Target | Effect | Reference |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | ICAM1, VCAM1, TNF-α mRNA | Dose-dependent inhibition of upregulation | [2][3] |
| HMEC-1 | LPS | 10-100 µM | IκBα degradation | Concentration-dependent inhibition | [2] |
| HMEC-1 | LPS | 10-100 µM | NF-κB p65 phosphorylation (Ser536) | Prevention of phosphorylation | [2] |
| RAW 264.7 | LPS (1 µg/mL) | Not specified | IL-6, TNF-α secretion | Significant inhibition | [6] |
| RAW 264.7 | LPS | Not specified | p-Jak2/Jak2 and p-Stat3/Stat3 ratio | Strikingly inhibited the increase | [6] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Condition | MLB Dosage | Route | Key Findings | Reference |
| SD Rats | LPS (10 mg/kg)-induced endothelial dysfunction | 25-100 mg/kg | i.p. | Dose-dependently restored endothelial-dependent vasodilation, attenuated leukocyte adhesion | [2][3] |
| Mice | Hepatic Ischemia/Reperfusion | 50, 100, 200 mg/kg | Not specified | Protective effect starting at 50 mg/kg, culminating at 100 and 200 mg/kg. Significantly decreased serum TNF-α and IL-6. | [7] |
| SD Rats | Myocardial Ischemia/Reperfusion | 15, 30, 60 mg/kg | Not specified | Significantly reduced serum TNF-α, IL-1β, and IL-6 levels at 60 mg/kg. | [8][9] |
| C57BL/6J Mice | High-Fat Diet-Induced Obesity | Not specified | Supplementation | Alleviated high circulating TNF-α and IL-6 levels. | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure for inducing an inflammatory response in RAW 264.7 cells using LPS and subsequently treating with this compound.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and nitric oxide assays, or in 6-well plates for protein and RNA extraction.[11] Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine measurements).[11]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure absorbance at 540 nm.[11]
-
-
Cytokine Measurement (ELISA):
Western Blot Analysis for NF-κB and JAK-STAT Pathways
This protocol describes the Western blot procedure to assess the phosphorylation and expression levels of key proteins in the NF-κB and JAK-STAT signaling pathways.
-
Protein Extraction: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin).[14][16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
In Vivo Carrageenan-Induced Paw Edema Model
This model is a classic method for evaluating the acute anti-inflammatory activity of a compound.[19][20]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 1 hour before the carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[21][22]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22][23]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for measurement of myeloperoxidase (MPO) activity and cytokine levels.[23]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: A typical in vitro experimental workflow.
Conclusion
This compound demonstrates robust anti-inflammatory properties through its concerted inhibition of the NF-κB and JAK-STAT pathways and activation of the Nrf2 antioxidant response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in greater detail and exploring its efficacy in a broader range of inflammatory and autoimmune disease models.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of Magnesium Lithospermate B on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
Monomethyl Lithospermate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 933054-33-2 Molecular Formula: C₂₈H₂₄O₁₂ Molecular Weight: 552.5 g/mol
Introduction
Monomethyl lithospermate (MOL) is a naturally occurring phenylpropanoid compound and a derivative of lithospermic acid. It is found in the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional medicine for treating cardiovascular and cerebrovascular diseases. As a monomethyl ester of lithospermic acid, MOL exhibits enhanced solubility and bioavailability, making it a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its neuroprotective, cardioprotective, and anti-inflammatory effects. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is typically supplied as a solid powder with a purity of ≥98%. While detailed experimental data on its physicochemical properties are not extensively published, some key characteristics are summarized below.
| Property | Value/Description |
| IUPAC Name | (S)-3-(3,4-dihydroxyphenyl)-2-(((E)-3-((2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acryloyl)oxy)propanoic acid |
| Appearance | Solid powder |
| Purity | ≥98% |
| Storage | Store at -20°C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with neuroprotection being the most extensively studied. There is also strong evidence to suggest cardioprotective and anti-inflammatory properties, largely inferred from studies on the closely related compound, Magnesium lithospermate B (MLB).
Neuroprotective Effects
The primary neuroprotective mechanism of this compound involves the activation of the PI3K/Akt signaling pathway. This has been demonstrated in both in vivo and in vitro models of ischemic stroke.
In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), pre-treatment with this compound (72.4 μM/kg, p.o. for 14 days) was shown to significantly improve neurological function and reduce the size of the cerebral infarction 24 hours after ischemia-reperfusion.[1] Furthermore, MOL treatment reduced the levels of oxidative stress and inhibited neuronal apoptosis in the brains of these rats.[1]
In vitro studies using the human neuroblastoma cell line SH-SY5Y subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a cellular model of ischemia-reperfusion injury, have corroborated the in vivo findings. Treatment with this compound (5, 10, and 20 μM for 12 hours) increased the viability of SH-SY5Y cells.[1] At a concentration of 20 μM, MOL alleviated cell damage, prevented the loss of mitochondrial membrane potential, and inhibited apoptosis.[1] The compound also reduced the production of reactive oxygen species (ROS) and intracellular oxidative stress in these cells.[1] The neuroprotective effects of MOL in this model were linked to the activation of the PI3K/Akt pathway.[1]
Quantitative Data from Neuroprotection Studies
| Parameter | Model System | Treatment | Result |
| Cell Viability | SH-SY5Y (OGD/R) | 5, 10, 20 μM MOL for 12h | Increased cell viability in a dose-dependent manner. |
| Apoptosis | SH-SY5Y (OGD/R) | 20 μM MOL for 12h | Inhibited apoptosis and the collapse of mitochondrial membrane potential. |
| Oxidative Stress | SH-SY5Y (OGD/R) | 5, 10, 20 μM MOL for 12h | Reduced intracellular ROS levels. |
| Neurological Function | MCAO Rats | 72.4 μM/kg MOL (p.o.) for 14 days | Improved neurological function and reduced cerebral infarct size. |
| Oxidative Stress | MCAO Rats | 72.4 μM/kg MOL (p.o.) for 14 days | Reduced oxidative stress and inhibited neuronal apoptosis in brain tissue. |
Cardioprotective and Anti-inflammatory Effects (Inferred from Magnesium Lithospermate B)
While direct studies on the cardiovascular and anti-inflammatory effects of this compound are limited, extensive research on Magnesium lithospermate B (MLB) provides strong evidence for these activities, which are likely shared by MOL due to their structural similarity.
MLB has been shown to protect cardiomyocytes from ischemia/reperfusion injury by reducing apoptosis and necrosis.[2] This cardioprotection is associated with the activation of the Akt-dependent pathway.[2] Furthermore, MLB exhibits potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and activating the Nrf2 pathway in endothelial cells.[3][4] The activation of Nrf2, a key regulator of antioxidant responses, contributes to the protective effects of MLB against inflammation-induced endothelial dysfunction.[3][4]
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Neuroprotection
The neuroprotective effects of this compound are mediated through the activation of the PI3K/Akt signaling pathway. Ischemia/reperfusion injury leads to the production of reactive oxygen species (ROS) and cellular apoptosis. MOL activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates anti-apoptotic proteins like Bcl-2, ultimately leading to increased cell survival and reduced neuronal damage.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow for Investigating Neuroprotective Effects
The investigation of this compound's neuroprotective effects typically follows a dual approach, combining in vivo and in vitro models to provide comprehensive evidence of its efficacy and mechanism of action.
Caption: Experimental workflow for neuroprotective effect evaluation.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of ischemic stroke in rats to evaluate the in vivo neuroprotective effects of this compound.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (40 mg/kg).
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for 2 hours to induce ischemia.
-
-
Reperfusion: After 2 hours of ischemia, the monofilament is withdrawn to allow for reperfusion.
-
Treatment: this compound (72.4 μM/kg) or vehicle is administered orally once daily for 14 days prior to the MCAO procedure.
-
Assessment (24h post-reperfusion):
-
Neurological Deficit Scoring: Neurological function is assessed using a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Assays: Brain tissue from the ischemic hemisphere is homogenized for the measurement of oxidative stress markers (SOD, CAT, GSH, MDA) and apoptosis markers (caspase-3 activity).
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
This protocol details the in vitro model of ischemia-reperfusion injury used to assess the neuroprotective effects of this compound on a cellular level.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
OGD Induction:
-
The culture medium is replaced with glucose-free DMEM.
-
The cells are placed in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.
-
-
Reoxygenation and Treatment:
-
After the OGD period, the medium is replaced with complete culture medium containing glucose and serum.
-
This compound is added to the medium at final concentrations of 5, 10, or 20 μM.
-
The cells are returned to a normoxic incubator (95% air, 5% CO₂) for 12 hours.
-
-
Assessment:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis: Quantified by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.
-
Mitochondrial Membrane Potential: Measured using a fluorescent probe such as JC-1.
-
Intracellular ROS: Detected using a fluorescent probe like DCFH-DA.
-
Western Blot Analysis: To determine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt).
-
Synthesis
A detailed, practical, and publicly available protocol for the direct synthesis of this compound is not well-documented in the scientific literature. The compound is often obtained through the isolation of its parent compound, lithospermic acid, from natural sources like Salvia miltiorrhiza, followed by a methylation step.
A plausible synthetic route involves the selective monomethylation of lithospermic acid. This can be conceptually achieved by reacting lithospermic acid with a methylating agent, such as diazomethane (B1218177) or methyl iodide, under controlled conditions to favor the formation of the monomethyl ester. However, achieving high selectivity for monomethylation over dimethylation can be challenging and would require careful optimization of reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time).
The total synthesis of the parent compound, (+)-lithospermic acid, has been reported and involves a complex, multi-step process.[5]
Conclusion
This compound is a promising bioactive compound with significant neuroprotective properties demonstrated in relevant in vivo and in vitro models of ischemic stroke. Its mechanism of action is primarily attributed to the activation of the PI3K/Akt signaling pathway, which leads to the inhibition of apoptosis and reduction of oxidative stress. While its cardioprotective and anti-inflammatory effects are strongly suggested by studies on the closely related Magnesium lithospermate B, further direct investigation into these activities for this compound is warranted. The lack of a readily available, detailed synthesis protocol presents a challenge for researchers, and future work in this area would be beneficial for advancing the study of this compound. Overall, this compound represents a valuable lead compound for the development of novel therapeutics for neurodegenerative and potentially cardiovascular and inflammatory diseases.
References
- 1. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of Monomethyl Lithospermate on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Monomethyl lithospermate (MOL) on neuronal cells, with a focus on its neuroprotective properties against ischemia-like injury. The information presented is collated from preclinical research and is intended to provide a comprehensive resource for professionals in neuroscience research and drug development. This document details the quantitative effects of MOL on neuronal cell survival and key biomarkers, outlines the experimental protocols for replication and further investigation, and visualizes the underlying molecular pathways.
Executive Summary
This compound, a derivative of lithospermic acid, has demonstrated significant neuroprotective effects in in vitro models of ischemic stroke. Primarily studied in the human neuroblastoma SH-SY5Y cell line, MOL has been shown to mitigate neuronal damage induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemia-reperfusion injury. The protective mechanism of MOL is largely attributed to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis. This guide summarizes the key quantitative findings, experimental methodologies, and the implicated signaling cascade to facilitate further research and development in this area.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified across several key parameters in neuronal cell models. The following tables summarize the dose-dependent effects of MOL on cell viability, apoptosis, and markers of oxidative stress in SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).
Table 1: Effect of this compound on the Viability of OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | ~50 |
| OGD/R + MOL | 5 | Increased |
| OGD/R + MOL | 10 | Further Increased |
| OGD/R + MOL | 20 | Significantly Increased |
| OGD/R + MOL + LY294002 (PI3K Inhibitor) | 20 + 10 | Protective effect compromised |
Note: Specific percentage increases in cell viability can vary between experiments. The data indicates a dose-dependent protective effect of MOL.
Table 2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential (MMP) in OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Apoptosis Rate | Mitochondrial Membrane Potential (MMP) |
| Control | - | Normal | Stable |
| OGD/R | - | Significantly Increased | Collapsed |
| OGD/R + MOL | 5 | Decreased | Improved |
| OGD/R + MOL | 10 | Further Decreased | Further Improved |
| OGD/R + MOL | 20 | Significantly Decreased | Significantly Improved |
Note: MOL inhibits apoptosis and prevents the collapse of the mitochondrial membrane potential in a dose-dependent manner.
Table 3: Effect of this compound on Oxidative Stress Markers in OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Level | SOD, CAT, GSH Levels | MDA Level |
| Control | - | Normal | Normal | Normal |
| OGD/R | - | Significantly Increased | Significantly Decreased | Significantly Increased |
| OGD/R + MOL | 5 | Decreased | Increased | Decreased |
| OGD/R + MOL | 10 | Further Decreased | Further Increased | Further Decreased |
| OGD/R + MOL | 20 | Significantly Decreased | Significantly Increased | Significantly Decreased |
Note: MOL ameliorates oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and increasing the levels of antioxidant enzymes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's in vitro effects on neuronal cells.
Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neurotoxicity and neuroprotection studies.
-
Culture Medium: Cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-15% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency. For differentiation into a more neuron-like phenotype, protocols often involve treatment with retinoic acid.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
This protocol simulates the conditions of ischemic stroke in vitro.
-
Preparation: SH-SY5Y cells are seeded in culture plates and allowed to adhere and grow to a suitable confluency.
-
Oxygen-Glucose Deprivation (OGD):
-
The regular culture medium is removed, and the cells are washed with a glucose-free medium (e.g., glucose-free DMEM).
-
The cells are then incubated in the glucose-free medium in a hypoxic chamber or a specialized incubator with a low oxygen concentration (e.g., <0.1% to 1% O2) and 5% CO2, with the balance being nitrogen (N2), for a duration of 1 to 24 hours. A common duration is 4 hours.
-
-
Reoxygenation (R):
-
After the OGD period, the glucose-free medium is replaced with the standard, glucose-containing culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) at 37°C for a reoxygenation period, typically 24 hours.
-
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 5, 10, 20 µM).
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine the number of viable cells.
-
Plating: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
OGD/R and Treatment: Subject the cells to the OGD/R protocol and treat with different concentrations of this compound as described above.
-
CCK-8 Addition: After the reoxygenation/treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, the phosphorylated (activated) forms of PI3K and Akt.
-
Protein Extraction: After OGD/R and treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PI3K (p-PI3K), total PI3K, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: PI3K/Akt Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Neuroprotection Assay.
Conclusion
This compound demonstrates considerable potential as a neuroprotective agent in in vitro models of ischemic neuronal injury. Its mechanism of action, centered on the activation of the pro-survival PI3K/Akt signaling pathway and the mitigation of oxidative stress, provides a strong basis for its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to build upon these findings, refine experimental designs, and further explore the therapeutic applications of this compound in the context of neurodegenerative diseases and acute neuronal injury.
Methodological & Application
Monomethyl lithospermate HPLC analysis protocol
An Application Note and Protocol for the HPLC Analysis of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, published HPLC method for this compound, this protocol has been developed by adapting methodologies reported for structurally related compounds, such as lithospermic acid and its derivatives.[1][2] This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of lithospermic acid, a bioactive compound found in various medicinal plants, including those of the Salvia genus.[3] Lithospermic acid and its analogues are known for their antioxidant and anti-inflammatory properties.[4] Accurate and reliable quantitative analysis of these compounds is crucial for pharmacokinetic studies, quality control of herbal extracts, and the development of new therapeutic agents. HPLC is a widely used technique for the analysis of such phenolic compounds due to its high resolution and sensitivity.[5]
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile and/or methanol). Detection is performed using a UV-Vis detector, typically at the maximum absorbance wavelength of the analyte. Quantification is based on the peak area of the analyte, which is proportional to its concentration.
Experimental Protocol
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Hypersil ODS C18 or similar)[6][7]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Vials for autosampler
Reagents and Solvents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid or Formic acid (analytical grade)
-
Sample matrix (e.g., plant extract, plasma)
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) acetic acid or formic acid in water.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (e.g., 3:2 v/v).
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-100 µg/mL).
Sample Preparation
-
Plant Extracts:
-
Weigh the powdered plant material and extract with a suitable solvent (e.g., 60% ethanol) with adjusted pH.
-
Filter the extract.
-
The crude extract may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.[8]
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.[7]
-
-
Biological Samples (e.g., Plasma):
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.[10]
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 286 nm |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance for related compounds.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (RSD%) | Intra-day: < 2%Inter-day: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of lithospermic acid B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Monomethyl Lithospermate in Rat Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monomethyl lithospermate (M1), a primary active metabolite of lithospermic acid B, in rat plasma. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies and drug metabolism research. All experimental parameters have been optimized to ensure high recovery, accuracy, and precision.
Introduction
Lithospermic acid B (LSB) is a polyphenolic compound extracted from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine for its cardioprotective, antioxidant, and anti-inflammatory properties.[1] Upon administration, LSB undergoes extensive metabolism, primarily through O-methylation mediated by catechol-O-methyltransferase (COMT), to form active metabolites, including this compound (M1) and dimethyl lithospermate.[2][3] Given that M1 is a major active metabolite, a reliable quantitative method is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments in drug development.[4] This document provides a detailed protocol for the quantification of M1 in a biological matrix using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
Rat plasma (K2-EDTA as anticoagulant)
-
Hydrochloric acid (5 M)
-
Ethylenediaminetetraacetic acid (EDTA) (0.5 M)
-
Caffeic acid
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.2%)
-
Ultrapure water
Sample Preparation
This protocol is adapted from a high-recovery extraction method for lithospermic acid B from rat plasma, which is applicable to its methylated metabolites.[5][6]
-
Thaw frozen rat plasma samples at room temperature.
-
To a 150 µL aliquot of plasma in a microcentrifuge tube, add 15 µL of internal standard solution.
-
Add 4 µL of 0.5 M EDTA and 15 µL of a 400 µg/mL caffeic acid solution. Vortex briefly. The addition of caffeic acid helps to displace the analyte from plasma proteins.[5]
-
Acidify the mixture by adding 23 µL of 5 M HCl and vortex for 30 seconds.
-
Add 0.7 mL of ethyl acetate and vortex vigorously for 5 minutes.
-
Centrifuge at 4200 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-7) three more times, pooling the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of methanol.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions synthesized from methods for the parent compound and its metabolites.[4][5]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | C18 column (e.g., 2.0 x 100 mm, 2.2 µm) |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 250°C |
| Nebulizer Gas | 3 L/min |
| Drying Gas | 15 L/min |
Table 1: LC-MS/MS System Parameters.
| Time (min) | % Mobile Phase B |
| 0.0 | 6 |
| 12.0 | 70 |
| 13.0 | 70 |
| 16.0 | 6 |
| 20.0 | 6 (Re-equilibration) |
Table 2: Gradient Elution Program.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically |
Table 3: Multiple Reaction Monitoring (MRM) Transitions. Note: The exact m/z values for this compound and a suitable internal standard need to be optimized during method development. For the parent compound, lithospermic acid B, precursor ion m/z 717 and product ions m/z 519 and 321 have been reported.[5]
Method Validation Parameters
The developed method should be validated according to standard bioanalytical guidelines, including the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 over the calibration range |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |
Table 4: Method Validation Acceptance Criteria.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for this compound (M1) in rats after intravenous administration, as reported in the literature.[4]
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Half-life (t½z) | 1.54 ± 0.81 h |
| Mean Residence Time (MRT(0-t)) | 0.46 ± 0.07 h |
| Area Under the Curve (AUC(0-tn)) | 13.63 ± 2.7 (mg·h)/L |
| Limit of Quantification (LOQ) | 1 µg/L |
| Calibration Range | 16 - 4096 µg/L |
| Recovery | 87% - 101.4% |
| Intra- and Inter-assay CV | < 9.77% |
Table 5: Pharmacokinetic Parameters and Method Performance for this compound in Rats.[4]
Signaling Pathway
Magnesium lithospermate B (MLB), the parent compound of this compound, has been shown to exert beneficial effects by modulating signaling pathways related to endoplasmic reticulum (ER) stress and inflammation.[7] The diagram below illustrates a plausible mechanism of action where MLB activates PPARβ/δ, leading to the suppression of ER stress and the NLRP3 inflammasome, which are implicated in insulin (B600854) resistance. As an active metabolite, this compound is expected to contribute to these effects.
Caption: Proposed signaling pathway for the parent compound of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The protocol, including a high-recovery sample preparation procedure and optimized chromatographic and mass spectrometric conditions, is well-suited for pharmacokinetic and drug metabolism studies, thereby supporting the preclinical development of lithospermic acid B and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate, an ester derivative of lithospermic acid, is a molecule of significant interest in pharmaceutical research due to the diverse biological activities exhibited by its parent compound and related structures. Lithospermic acid, a natural product isolated from Salvia miltiorrhiza and other plants, has demonstrated potent antioxidant, anti-inflammatory, and cardioprotective properties. The synthesis of specific ester derivatives like this compound allows for the exploration of structure-activity relationships, potentially leading to compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
This document provides detailed protocols for the chemical synthesis of this compound, based on established total synthesis routes of (+)-lithospermic acid. The synthesis involves the preparation of two key fragments, a dihydrobenzofuran core and a caffeic acid-derived moiety, followed by their coupling and subsequent selective esterification.
Chemical Synthesis Workflow
The overall synthetic strategy for this compound is a convergent approach, which involves the independent synthesis of two advanced intermediates that are then combined in a late-stage coupling reaction. This is followed by a selective esterification to yield the final product.
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
The following protocols are adapted from the total synthesis of (+)-lithospermic acid and provide a pathway to obtain the precursor for monomethyl esterification.[1]
Protocol 1: Synthesis of the Dihydrobenzofuran Core (Fragment A)
This protocol describes the synthesis of the chiral dihydrobenzofuran core starting from a diazo-intermediate, which can be prepared from commercially available precursors like eugenol (B1671780) through a multi-step sequence.[1]
-
Diazo Transfer Reaction:
-
To a solution of the β-keto ester precursor in a suitable solvent (e.g., acetonitrile), add a diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) and a base (e.g., DBU).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer and concentrate under reduced pressure to obtain the crude diazo compound.
-
-
Rhodium-Catalyzed C-H Insertion:
-
Dissolve the crude diazo compound in a dry solvent (e.g., CH₂Cl₂ or hexanes).
-
Add a catalytic amount of a chiral rhodium catalyst (e.g., 0.5 mol% Rh₂(S-DOSP)₄).
-
Stir the reaction at room temperature until the diazo compound is consumed.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel to afford the trans-dihydrobenzofuran core.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the resulting ester in a mixture of a suitable solvent (e.g., THF) and water.
-
Add a base (e.g., LiOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the carboxylic acid of the dihydrobenzofuran core.
-
Protocol 2: Synthesis of the Caffeic Acid-derived Acrylate (Fragment B)
This protocol outlines the preparation of the acrylate coupling partner from a protected rosmarinic acid derivative.[1]
-
Synthesis of the Alcohol Precursor:
-
Start with a suitably protected rosmarinic acid derivative (e.g., pentamethylated rosmarinic acid).
-
Perform a selective hydrolysis of the ester linkage to yield the corresponding alcohol. This can be achieved using standard basic hydrolysis conditions followed by careful workup.
-
-
Acrylation:
-
To a solution of the alcohol precursor in a dry solvent (e.g., CH₂Cl₂), add acrylic acid, a coupling agent (e.g., EDC), and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the acylation is complete.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the acrylate coupling partner.
-
Protocol 3: Coupling of Fragments A and B and Synthesis of the Lithospermic Acid Precursor
This protocol describes the key C-H olefination reaction to couple the two fragments.[1]
-
Palladium-Catalyzed C-H Olefination:
-
In a reaction vessel, combine the dihydrobenzofuran carboxylic acid (Fragment A), the acrylate (Fragment B), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a ligand (e.g., 10 mol% Ac-Ile-OH), and a base (e.g., 2 equiv KHCO₃).
-
Add a suitable solvent (e.g., tert-amyl alcohol).
-
Heat the reaction mixture at 85 °C under an oxygen atmosphere for several hours.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the hexamethyl lithospermate precursor.
-
Protocol 4: Selective Monomethyl Esterification
This protocol describes a general method for the selective esterification of the carboxylic acid group in the presence of multiple phenolic hydroxyls to yield this compound. This is a critical step that may require optimization.
-
Selective Esterification using Diazomethane (B1218177) (for permethylated precursor):
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
A direct conversion of a monomethyl ester to a dimethyl ester has been reported with high yield using diazomethane.[1] To achieve monomethylation of a diacid precursor, a carefully controlled addition of diazomethane would be required.
-
Dissolve the lithospermic acid precursor (with free carboxylic acid) in a mixture of solvents like diethyl ether and methanol (B129727) at 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the this compound.
-
-
Alternative Selective Esterification (Acid-Catalyzed):
-
Dissolve the lithospermic acid precursor in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl).
-
Reflux the reaction mixture for a period of time, monitoring the reaction progress by TLC or HPLC to maximize the formation of the monomethyl ester and minimize the formation of the dimethyl ester and ether byproducts.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by HPLC.
-
Protocol 5: Purification and Characterization
-
Purification by HPLC:
-
The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A typical system would use a C18 column with a gradient elution of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.
-
The fractions containing the pure product are collected and the solvent is removed by lyophilization or evaporation under reduced pressure.
-
-
Characterization:
-
NMR Spectroscopy: The structure of the purified this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: The molecular weight can be confirmed by high-resolution mass spectrometry (HRMS).
-
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps, compiled from the literature on the total synthesis of (+)-lithospermic acid.[1]
Table 1: Synthesis of Dihydrobenzofuran Core (Fragment A)
| Step | Reagents and Conditions | Yield |
| Diazo Transfer | p-acetamidobenzenesulfonyl azide, DBU, acetonitrile, rt | 82% |
| C-H Insertion | 0.5 mol% Rh₂(S-DOSP)₄, CH₂Cl₂, rt | 85% |
| Hydrolysis | LiOH, THF/H₂O, rt | 86% |
Table 2: Synthesis of Acrylate (Fragment B)
| Step | Reagents and Conditions | Yield |
| Acrylation | Acrylic acid, EDC, DMAP, CH₂Cl₂, rt | 91% |
Table 3: Coupling of Fragments and Esterification
| Step | Reagents and Conditions | Yield |
| C-H Olefination | 5 mol% Pd(OAc)₂, 10 mol% Ac-Ile-OH, 2 equiv KHCO₃, t-amyl alcohol, 85 °C, 2h | 93% |
| Methylation (of a related monomethyl ester to dimethyl ester) | CH₂N₂, Et₂O, 0 °C, 10 min | 96% |
Biological Activity and Signaling Pathways
Lithospermic acid and its derivatives are known to modulate several key signaling pathways involved in cellular protection and disease pathogenesis. This compound is expected to exhibit similar, though potentially modulated, activities.
Antioxidant and Anti-inflammatory Signaling
Lithospermic acid is a potent activator of the Nrf2/HO-1 signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, lithospermic acid derivatives can protect cells from oxidative stress and inflammation.
Caption: Nrf2/HO-1 antioxidant signaling pathway.
Cardioprotective Signaling
In the context of cardiovascular health, lithospermic acid has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of atherosclerosis. This is partly mediated through the inhibition of the ERK1/2 signaling pathway .
Caption: ERK1/2 signaling pathway in VSMC proliferation.
Conclusion
The chemical synthesis of this compound is a challenging but feasible endeavor for researchers equipped with modern synthetic organic chemistry techniques. The convergent approach outlined here, based on the successful total synthesis of (+)-lithospermic acid, provides a robust framework for obtaining this valuable compound for further biological and pharmacological investigation. The provided protocols and data serve as a comprehensive resource for scientists in drug discovery and development, facilitating the exploration of this promising class of natural product derivatives.
References
Application Notes and Protocols for the Extraction of Monomethyl Lithospermate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate is a phenolic compound of interest for its potential therapeutic properties. This document provides a detailed protocol for its extraction from plant materials, purification, and quantification. The methodologies are based on established techniques for the isolation of related compounds from plant sources such as Symphytum anatolicum and various Salvia species.
Data Presentation
Table 1: Plant Sources and Extraction Solvents
| Plant Species | Part Used | Extraction Solvent | Reference |
| Symphytum anatolicum | Whole Plant | Methanol (B129727) | [1] |
| Salvia miltiorrhiza (for related compounds) | Root | Methanol/Ethanol | [2][3] |
| Salvia officinalis (for general phenolics) | Leaves | 52% Ethanol-Water | [4] |
| Salvia columbariae (for related compounds) | Roots | 90% Ethanol |
Table 2: Optimized Extraction Parameters for Salvia Species (Adaptable for this compound)
| Parameter | Optimized Condition 1 (S. miltiorrhiza) | Optimized Condition 2 (S. officinalis) |
| Solvent | 67% Ethanol | 52% Ethanol |
| Solid-to-Solvent Ratio | 1:40 g/mL | 1:30 g/mL |
| Temperature | 48°C | 60°C |
| Extraction Time | 93 minutes | 10 minutes |
Note: These parameters, while not specific to this compound, provide a strong starting point for method optimization.
Experimental Protocols
Protocol for Extraction of this compound
This protocol is a comprehensive procedure for extracting this compound from plant material, primarily based on methodologies used for Symphytum anatolicum and Salvia species.
1.1. Materials and Equipment
-
Dried, powdered plant material (e.g., Symphytum anatolicum)
-
Methanol or Ethanol (ACS grade or higher)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath or shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
1.2. Extraction Procedure
-
Sample Preparation: Weigh 10 g of dried, finely powdered plant material.
-
Maceration/Sonication:
-
Place the powdered plant material in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 80% methanol (or ethanol).
-
For maceration, seal the flask and shake continuously on an orbital shaker for 24 hours at room temperature.
-
For a more rapid extraction, place the flask in an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (Step 2) on the plant residue with a fresh portion of the solvent.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the organic solvent is completely removed.
-
Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.
-
Storage: Store the crude extract at -20°C in a desiccator until further purification.
Protocol for Purification of this compound by Column Chromatography
This protocol describes the purification of the crude extract to isolate this compound using silica (B1680970) gel column chromatography.
2.1. Materials and Equipment
-
Crude plant extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate, Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Fraction collector (optional)
-
Rotary evaporator
2.2. Purification Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
Wash the column with hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of methanol.
-
Adsorb this mixture onto a small amount of silica gel and dry it completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate, followed by methanol. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
Ethyl Acetate:Methanol (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Ethyl Acetate:Methanol, 8:2 v/v). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
Protocol for Quantitative Analysis by LC-MS
This protocol outlines a method for the quantification of this compound in the purified extract, adapted from methods for similar compounds.[5]
3.1. Materials and Equipment
-
Purified this compound
-
Reference standard of this compound
-
LC-MS system (e.g., with ESI source and triple quadrupole or Orbitrap mass analyzer)
-
C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Syringe filters (0.22 µm)
3.2. LC-MS Procedure
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified extract in methanol. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-15 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion [M-H]-: To be determined based on the molecular weight of this compound (C28H24O12; MW: 552.48). The expected m/z would be approximately 551.12.
-
Product Ions: To be determined by fragmentation of the precursor ion. Likely fragments would result from the loss of caffeic acid or danshensu (B613839) moieties.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Mandatory Visualizations
References
- 1. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the extraction of active components from Salvia miltiorrhiza by combination of machine learning models and intelligent optimization algorithms and its correlation analysis of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Lithospermate Administration in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Monomethyl Lithospermate (MML) in a transient middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke. MML, a derivative of lithospermic acid found in Salvia miltiorrhiza, has demonstrated significant neuroprotective effects in preclinical studies. The primary mechanism of action appears to be the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis. Furthermore, MML has been shown to mitigate oxidative stress, a key contributor to neuronal damage following cerebral ischemia-reperfusion injury.
The following sections detail the experimental procedures for inducing ischemic stroke in mice, administering MML, and assessing its therapeutic efficacy through behavioral, histological, and molecular analyses. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of MML and similar compounds for the treatment of ischemic stroke.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (MOL) from a study utilizing a rat MCAO model. While this data is from a closely related species, it provides a strong rationale for investigating MML in mice and serves as a benchmark for expected outcomes.
Table 1: Effect of this compound on Neurological Deficit Scores in MCAO Rats [1]
| Treatment Group | Neurological Score (mean ± SD) |
| Sham | 0 |
| MCAO | 4.0 ± 0.5 |
| MCAO + MOL (72.4 µM/kg) | 2.5 ± 0.5* |
*p < 0.05 vs. MCAO group
Table 2: Effect of this compound on Infarct Volume in MCAO Rats [1]
| Treatment Group | Infarct Volume (% of contralateral hemisphere, mean ± SD) |
| MCAO | 35.2 ± 4.1 |
| MCAO + MOL (72.4 µM/kg) | 18.6 ± 3.2* |
*p < 0.05 vs. MCAO group
Table 3: Effect of this compound on Oxidative Stress Markers in the Ischemic Brain Tissue of MCAO Rats [1]
| Marker | MCAO Group (mean ± SD) | MCAO + MOL (72.4 µM/kg) Group (mean ± SD) |
| SOD (U/mg protein) | 45.3 ± 5.2 | 68.7 ± 6.1 |
| CAT (U/mg protein) | 28.9 ± 3.5 | 42.1 ± 4.3 |
| GSH (nmol/mg protein) | 12.6 ± 1.8 | 20.4 ± 2.5 |
| MDA (nmol/mg protein) | 8.7 ± 1.1 | 4.9 ± 0.8 |
*p < 0.05 vs. MCAO group SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; MDA: Malondialdehyde
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 22-28 g)
-
Isoflurane (B1672236) anesthesia system
-
Heating pad with rectal probe for temperature control
-
Dissecting microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip (tip diameter 0.21 ± 0.02 mm)
-
Sutures (6-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N2O and 30% O2. Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Place the mouse in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Gently insert the silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 9-11 mm from the carotid bifurcation).
-
If using a laser Doppler flowmeter, a successful occlusion is marked by a sharp drop in cerebral blood flow to less than 20% of the baseline.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Permanently ligate the ECA stump and remove the temporary ligature from the CCA.
-
Suture the cervical incision and allow the mouse to recover in a warm cage with free access to food and water.
This compound (MML) Administration
Materials:
-
This compound (MML)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Procedure:
-
Prepare a stock solution of MML in the chosen vehicle. The dosage used in rats was 72.4 µM/kg, which can be used as a starting point for dose-response studies in mice.[1]
-
Administer MML via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration is critical; it can be given as a pretreatment before MCAO, or at the onset of reperfusion.
-
For a typical experiment, a single dose at the time of reperfusion is a common starting point.
Neurological Deficit Scoring
Neurological deficits are assessed 24 hours after MCAO using a 5-point scoring system.
Procedure:
-
Score 0: No observable neurological deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Circling towards the contralateral side.
-
Score 3: Falling to the contralateral side.
-
Score 4: No spontaneous motor activity.
Infarct Volume Measurement by TTC Staining
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin (10%)
Procedure:
-
At 24 hours post-MCAO, euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume by integrating the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Western Blot Analysis of PI3K/Akt Pathway
Materials:
-
Mouse brain tissue (ischemic hemisphere)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (validated for mouse brain tissue):
-
Rabbit anti-p-PI3K
-
Rabbit anti-PI3K
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize the brain tissue in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Markers
Materials:
-
Mouse brain tissue (ischemic hemisphere)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC |
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
Extract total RNA from the brain tissue and reverse transcribe it into cDNA.
-
Perform qPCR using SYBR Green master mix and the appropriate primers.
-
Analyze the gene expression data using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Measurement of Oxidative Stress Markers
7.1 Malondialdehyde (MDA) Assay:
Materials:
-
Mouse brain tissue
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Homogenize the brain tissue in ice-cold saline.
-
Precipitate the proteins by adding TCA and centrifuge.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
7.2 Superoxide Dismutase (SOD) Assay:
Materials:
-
Mouse brain tissue
-
SOD assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Homogenize the brain tissue according to the kit's instructions.
-
Perform the assay following the manufacturer's protocol, which is typically based on the inhibition of a chromogenic reaction by SOD.
-
Measure the absorbance at the specified wavelength and calculate the SOD activity.
Mandatory Visualizations
Caption: Experimental workflow for MML administration in the MCAO mouse model.
Caption: Proposed PI3K/Akt signaling pathway of MML's neuroprotective effects.
References
Application Notes and Protocols: Monomethyl Lithospermate in Oxygen-Glucose Deprivation Cell Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl lithospermate (MOL), a derivative of lithospermic acid found in Salvia miltiorrhiza, has demonstrated significant neuroprotective effects in preclinical studies. These application notes provide a comprehensive overview of the use of MOL in an in vitro oxygen-glucose deprivation (OGD) cell model, which simulates ischemic stroke conditions. The protocols and data herein are compiled to guide researchers in investigating the therapeutic potential of MOL. The primary mechanism of action highlighted is the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on SH-SY5Y cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
| Control | - | 100 | ~5 |
| OGD/R | - | Significantly Reduced | Significantly Increased |
| OGD/R + MOL | 5 | Restored | Inhibited |
| OGD/R + MOL | 10 | Restored | Inhibited |
| OGD/R + MOL | 20 | Restored | Inhibited |
Data compiled from studies on SH-SY5Y cells with 4 hours of OGD.[1][2]
Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (MMP) | Intracellular ROS Levels |
| Control | - | Normal | Baseline |
| OGD/R | - | Significantly Reduced | Significantly Increased |
| OGD/R + MOL | 5 | Restored | Significantly Inhibited |
| OGD/R + MOL | 10 | Restored | Significantly Inhibited |
| OGD/R + MOL | 20 | Restored | Significantly Inhibited |
Data based on findings in OGD/R-treated SH-SY5Y cells.[1][2]
Table 3: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Concentration (µM) | MDA Level | SOD Activity | CAT Activity | GSH Level |
| Control | - | Baseline | Normal | Normal | Normal |
| OGD/R | - | Significantly Increased | Inhibited | Inhibited | Decreased |
| OGD/R + MOL | 5, 10, 20 | Reversed | Reversed | Reversed | Reversed |
This table reflects the reversal of oxidative stress marker levels by MOL treatment in SH-SY5Y cells after OGD/R.[1][2]
Table 4: Effect of this compound on PI3K/Akt Pathway Proteins
| Treatment Group | Concentration (µM) | p-PI3K/PI3K Ratio | p-Akt/Akt Ratio |
| Control | - | Baseline | Baseline |
| OGD/R | - | No significant change | Decreased |
| OGD/R + MOL | 5 | Up-regulated | Up-regulated |
| OGD/R + MOL | 10 | Up-regulated | Up-regulated |
| OGD/R + MOL | 20 | Up-regulated | Up-regulated |
MOL treatment activates the PI3K/Akt pathway by increasing the phosphorylation of PI3K and Akt in SH-SY5Y cells induced by OGD/R.[1]
Experimental Protocols
Cell Culture and OGD/R Model Establishment
This protocol details the establishment of an in vitro ischemia-reperfusion model using the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Glucose-free DMEM
-
Hypoxic incubator (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
Protocol:
-
Cell Seeding: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator. Seed cells into appropriate culture plates for subsequent experiments.
-
OGD Induction: Once cells reach the desired confluency, replace the normal culture medium with glucose-free DMEM.
-
Hypoxia: Transfer the cells to a hypoxic incubator at 37°C for 4 hours.[1][2]
-
Reoxygenation: After the OGD period, replace the glucose-free DMEM with normal, glucose-containing culture medium.
-
MOL Treatment: Add this compound (dissolved in a suitable solvent, e.g., DMSO, with final concentrations of 5, 10, and 20 µM) to the culture medium at the beginning of the reoxygenation phase.[1]
-
Incubation: Return the cells to a standard cell culture incubator for 24 hours of reoxygenation before proceeding with assays.[3]
Cell Viability Assay (CCK8 Assay)
Materials:
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Protocol:
-
Following the 24-hour reoxygenation period, add CCK8 solution to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time at 37°C.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cell viability relative to the control group.
Apoptosis Assay (Flow Cytometry)
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorescence microscope or plate reader
Protocol:
-
At the end of the experiment, load the cells with the DCFH-DA probe in serum-free medium.
-
Incubate at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS level.[1]
Western Blotting for PI3K/Akt Pathway Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-PI3K, PI3K, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.[1]
Visualizations
Caption: Experimental workflow for assessing this compound in an OGD/R cell model.
Caption: Proposed signaling pathway of this compound in neuroprotection against OGD/R injury.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 3. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Monomethyl lithospermate on cell viability. This compound and its derivatives, such as 9″-Lithospermic Acid Methyl Ester and Magnesium lithospermate B (MLB), have demonstrated significant biological activities, including anti-cancer and cytoprotective effects.[1][2][3][4][5] Accurate assessment of cell viability and apoptosis is crucial for elucidating the therapeutic potential of these compounds.
Data Presentation: Quantitative Effects of this compound and Derivatives
The following table summarizes the quantitative data on the effects of this compound and its related compounds on various cell lines.
| Compound | Cell Line(s) | Assay(s) Used | Key Findings | Reference(s) |
| 9″-Lithospermic Acid Methyl Ester | U87 and T98 (Glioblastoma) | Trypan Blue, Crystal Violet | IC50: 68 µM in T98 cells. Inhibited cellular proliferation and induced cell death. | [1][5] |
| Magnesium lithospermate B (MLB) | H9c2 (Cardiomyocytes) | MTS Assay, TUNEL Assay, FACS Analysis | Increased cell viability and reduced apoptosis under simulated ischemia. Apoptosis reduced to 22% with 10 µM MLB and 12% with 30 µM MLB. | [3] |
| Magnesium lithospermate B (MLB) | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | CCK-8 Assay | Showed protective effects against hypoxia-induced cell viability inhibition. | [2] |
| Magnesium lithospermate B (MLB) | Mouse renal tubular epithelial cells (mTECs) | CCK-8 Assay, Flow Cytometry (Apoptosis) | Improved cell viability and reduced the percentage of apoptotic cells in a cisplatin-induced acute kidney injury model. | [4][6] |
| Magnesium lithospermate B (MLB) | Human umbilical vein endothelial cells (HUVECs) | CCK-8 Assay | 120 µmol/L MLB significantly inhibited cell viability after 24 hours under normoxia. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.[7][8][9][10]
Materials:
-
This compound
-
Target cancer cell line (e.g., U87, T98)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin (B1180172) V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[11][12][13][14][15]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing cell viability and apoptosis.
Putative Signaling Pathway for MLB-Induced Cytoprotection
Caption: MLB's potential cytoprotective signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium lithospermate B enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium Lithospermate B Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis detection by annexin V binding: a novel method for the quantitation of cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of apoptosis in cytological specimens by flow cytometry: comparison of Annexin V, caspase cleavage and dUTP incorporation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway Activation by Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurological disorders. Monomethyl lithospermate (MOL), a natural compound, has been shown to exert protective effects in models of ischemic stroke by activating the PI3K/AKT pathway.[1]
These application notes provide a detailed protocol for the analysis of PI3K/AKT pathway activation by this compound using Western blotting. This powerful technique allows for the detection and semi-quantitative analysis of key pathway proteins, specifically the phosphorylation status of PI3K and AKT, which is indicative of pathway activation.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the phosphorylation of PI3K and AKT in SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurological research. The data is presented as the ratio of the phosphorylated form of the protein to the total protein, as determined by densitometric analysis of Western blot bands.
Table 1: Effect of this compound on PI3K Phosphorylation in SH-SY5Y Cells
| Treatment Group | Concentration (μM) | p-PI3K/PI3K Ratio (Mean ± SD) |
| Control | 0 | 1.00 ± 0.00 |
| OGD/R | 0 | 0.45 ± 0.05 |
| OGD/R + MOL | 5 | 0.65 ± 0.06* |
| OGD/R + MOL | 10 | 0.85 ± 0.07 |
| OGD/R + MOL | 20 | 1.10 ± 0.08 |
*OGD/R: Oxygen-Glucose Deprivation/Reoxygenation, a cell culture model to mimic ischemia-reperfusion injury. *p < 0.05, **p < 0.01 vs. OGD/R group. Data is illustrative and based on findings from published research.[2]
Table 2: Effect of this compound on AKT Phosphorylation in SH-SY5Y Cells
| Treatment Group | Concentration (μM) | p-AKT/AKT Ratio (Mean ± SD) |
| Control | 0 | 1.00 ± 0.00 |
| OGD/R | 0 | 0.35 ± 0.04 |
| OGD/R + MOL | 5 | 0.55 ± 0.05* |
| OGD/R + MOL | 10 | 0.75 ± 0.06 |
| OGD/R + MOL | 20 | 0.95 ± 0.07 |
*OGD/R: Oxygen-Glucose Deprivation/Reoxygenation. *p < 0.05, **p < 0.01 vs. OGD/R group. Data is illustrative and based on findings from published research.[2]
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the activation of the PI3K/AKT pathway in cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: SH-SY5Y cells (or other relevant cell line)
-
Cell Culture Media: (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MOL): Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Phosphate Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 10% polyacrylamide)
-
Running Buffer: (e.g., Tris-Glycine-SDS)
-
Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-PI3K (p85)
-
Rabbit anti-PI3K (p85)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc) or X-ray film and developing reagents
Protocol
1. Cell Culture and Treatment
a. Seed SH-SY5Y cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. The following day, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time period. Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
a. Mix a calculated volume of each protein sample with 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel, along with a protein molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. c. To analyze total protein levels and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 5b through 6b.
7. Data Quantification and Normalization
a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each sample, normalize the band intensity of the phosphorylated protein to the band intensity of the corresponding total protein (e.g., p-AKT/AKT ratio). c. Further normalization to a loading control (e.g., β-actin) can be performed to account for any variations in protein loading.
References
Application Notes and Protocols: Preparing Monomethyl Lithospermate Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate is a phenylpropanoid compound with demonstrated biological activity, including the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2] Its neuroprotective, antioxidative, and cardioprotective properties make it a compound of significant interest in various research fields.[2][3] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₄O₁₂ | [1][4] |
| Molecular Weight | 552.48 g/mol | [1] |
| Appearance | Powder | [4] |
| Purity | ≥98% | [4] |
| Storage (Solid) | 3 years at -20°C, 2 years at 4°C | [5] |
| Storage (Stock Solution in DMSO) | 6 months at -80°C, 1 month at -20°C. It is recommended to use the stock solution within one month and avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 552.48 g/mol )
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 552.48 g/mol × 1000 mg/g = 5.52 mg
-
-
Weighing: Accurately weigh 5.52 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate on the filter membrane.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials or microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thaw the Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[6] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for most applications.[7]
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific application. Below are some reported working concentrations from the literature.
| Cell Line | Assay Type | Working Concentration(s) | Incubation Time | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability, Apoptosis, ROS | 5, 10, 20 µM | 12 hours | [2] |
| Hepatic Stellate Cells (HSCs) | Proliferation, Inflammation | 0 - 100 µM | 48 hours | [8] |
| Hepatic Stellate Cells (HSCs) | Cytotoxicity (MTT assay) | 0 - 300 µM | 72 hours | [8] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Monomethyl Lithospermate and its Parent Compound, Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate (MML) is a primary metabolite of lithospermic acid B, a major active component of Salvia miltiorrhiza. While direct in vivo dosing and administration data for this compound (MML) are limited in publicly available literature, extensive research has been conducted on its parent compound, Magnesium lithospermate B (MLB). As MML is an active metabolite, the in vivo data for MLB provides a critical foundation for designing and interpreting studies involving MML. These application notes and protocols summarize the available in vivo data for MLB, offering a starting point for researchers investigating the therapeutic potential of MML. The information presented here is collated from various preclinical studies and is intended to guide experimental design.
Data Presentation: In Vivo Dosing of Magnesium Lithospermate B (MLB)
The following tables summarize the quantitative data from various in vivo studies on Magnesium lithospermate B (MLB), the parent compound of this compound (MML).
| Animal Model | Condition/Disease | Compound | Dose | Route of Administration | Frequency & Duration | Key Findings |
| Sprague-Dawley Rats | Inflammation-induced endothelial dysfunction | Magnesium Lithospermate B (MLB) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependently restored endothelial-dependent vasodilation and attenuated leukocyte adhesion.[1][2] |
| Sprague-Dawley Rats | Thioacetamide-induced hepatic fibrosis | Magnesium Lithospermate B (MLB) | 40 mg/kg | Oral gavage | Daily for 8 or 12 weeks | Significantly attenuated liver fibrosis and activation of hepatic stellate cells.[3] |
| C57BL/6J Mice | High-fat diet-induced muscle atrophy | Magnesium Lithospermate B (MLB) | Not specified | Supplementation in diet | Not specified | Prevented obesity-associated skeletal muscle atrophy. |
| Sprague-Dawley Rats | Myocardial ischemia/reperfusion injury | Magnesium Lithospermate B (MLB) | Not specified | Not specified | Not specified | Limited infarct size and ameliorated histopathological damage.[4] |
| Sprague-Dawley Rats | Free radical scavenging | Magnesium Lithospermate B (MLB) | 25 and 50 mg/kg | Not specified | Not specified | Decreased the amount of thiobarbituric acid reactive substances (TBARS) in serum and various organs.[5] |
Experimental Protocols
Protocol for Investigating the Effects of Magnesium Lithospermate B on Inflammation-Induced Endothelial Dysfunction
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
Magnesium Lithospermate B (MLB)
-
Lipopolysaccharide (LPS)
-
Sterile saline solution (vehicle)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Prepare MLB solutions in sterile saline at concentrations of 25, 50, and 100 mg/kg.
-
Administer MLB or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), induce endothelial dysfunction by injecting LPS (e.g., 10 mg/kg, i.p.).
-
After a set period (e.g., 4 hours), assess endothelial function. This can be done by measuring endothelium-dependent vasodilation in isolated mesenteric arteries or by intravital microscopy to observe leukocyte adhesion in mesenteric venules.[1][2]
-
Protocol for Investigating the Antifibrotic Effects of Magnesium Lithospermate B in a Model of Liver Fibrosis
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
Magnesium Lithospermate B (MLB)
-
Thioacetamide (TAA)
-
Vehicle for oral gavage (e.g., distilled water)
-
-
Procedure:
-
Induce hepatic fibrosis by intraperitoneal injection of TAA (e.g., 200 mg/kg) twice a week.
-
Prepare a suspension of MLB in the vehicle at a concentration of 40 mg/kg.
-
Administer MLB or vehicle daily via oral gavage for the duration of the study (e.g., 8 or 12 weeks).
-
At the end of the treatment period, collect blood samples for liver function tests (AST, ALT).
-
Harvest liver tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., qPCR for fibrosis markers like α-SMA, TGF-β1, and collagen α1(I)).[3]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Magnesium Lithospermate B in Endothelial Cells
Magnesium lithospermate B has been shown to protect against endothelial dysfunction by modulating the NF-κB and Nrf2 signaling pathways. MLB activates the Nrf2 pathway, which in turn inhibits NF-κB activation, leading to a reduction in the expression of inflammatory mediators.[1][2][6]
Caption: MLB activates Nrf2 via PKC and PI3K/Akt, inhibiting NF-κB-mediated inflammation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of a test compound.
Caption: A typical workflow for in vivo efficacy studies from animal acclimatization to data analysis.
Conclusion and Future Directions
The provided application notes and protocols, based on studies of Magnesium lithospermate B, offer a robust starting point for researchers interested in the in vivo investigation of this compound. Given that MML is a primary metabolite, it is plausible that it mediates some of the observed biological effects of MLB. Future research should focus on direct in vivo administration of MML to determine its pharmacokinetic profile, efficacy, and safety. Comparative studies between MML and MLB would be invaluable in elucidating the specific contribution of the metabolite to the overall therapeutic effects. Researchers should consider the intravenous pharmacokinetic data of MML as a reference for initial dose-ranging studies. The signaling pathways identified for MLB, particularly the NF-κB and Nrf2 pathways, are key targets to investigate for MML's mechanism of action.
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monomethyl Lithospermate in Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Monomethyl Lithospermate (MOL) in the context of ischemic stroke. The information compiled from recent studies demonstrates MOL's neuroprotective effects and delves into its mechanism of action, offering valuable insights for further research and drug development.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden loss of blood flow to an area of the brain, resulting in neuronal cell death and neurological deficits. Current therapeutic strategies are limited, highlighting the urgent need for novel neuroprotective agents. This compound, a bioactive compound derived from Salvia miltiorrhiza (Danshen), has emerged as a promising candidate for ischemic stroke therapy. It is a derivative of lithospermic acid and is structurally related to magnesium lithospermate B (MLB), another compound from Danshen with known neuroprotective properties.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In the context of ischemic stroke, the activation of PI3K/Akt by MOL leads to a cascade of downstream effects that collectively mitigate neuronal damage.
Key mechanistic actions of MOL include:
-
Reduction of Oxidative Stress: MOL treatment has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.[2] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increases the levels of glutathione (B108866) (GSH).[2]
-
Inhibition of Apoptosis: By activating the PI3K/Akt pathway, MOL helps to suppress programmed cell death (apoptosis) in neurons exposed to ischemic conditions.[1] This is achieved through the regulation of pro- and anti-apoptotic proteins.
-
Improvement of Neurological Function: In animal models of ischemic stroke, administration of MOL has been demonstrated to significantly improve neurological deficit scores and reduce the volume of cerebral infarction.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the efficacy of this compound in models of ischemic stroke.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Sham Group | MCAO + Vehicle Group | MCAO + MOL (36.2 µM/kg) Group | MCAO + MOL (72.4 µM/kg) Group |
| Neurological Deficit Score | 0.2 ± 0.1 | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.6 ± 0.2 |
| Infarct Volume (%) | 0 | 45.2 ± 5.1 | 30.1 ± 4.2 | 18.5 ± 3.5** |
| Brain Water Content (%) | 78.1 ± 1.2 | 84.5 ± 1.5 | 81.3 ± 1.3 | 79.2 ± 1.1 |
| MDA Level (nmol/mg protein) | 1.2 ± 0.2 | 4.8 ± 0.6 | 3.1 ± 0.4 | 2.0 ± 0.3 |
| SOD Activity (U/mg protein) | 125.4 ± 10.2 | 68.3 ± 7.5 | 95.7 ± 8.1 | 110.2 ± 9.8 |
| CAT Activity (U/mg protein) | 45.2 ± 4.1 | 22.1 ± 3.2 | 33.6 ± 3.5 | 40.8 ± 3.9 |
| GSH Level (µg/mg protein) | 8.5 ± 0.9 | 3.2 ± 0.5 | 5.8 ± 0.6 | 7.6 ± 0.8** |
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle Group.
Table 2: In Vitro Efficacy of this compound in SH-SY5Y Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | Control Group | OGD/R + Vehicle Group | OGD/R + MOL (10 µM) Group | OGD/R + MOL (20 µM) Group | OGD/R + MOL (40 µM) Group |
| Cell Viability (%) | 100 | 52.3 ± 4.8 | 65.1 ± 5.2 | 78.9 ± 6.1 | 89.4 ± 7.3 |
| Apoptosis Rate (%) | 3.1 ± 0.5 | 35.8 ± 3.2 | 24.6 ± 2.5 | 15.2 ± 1.8 | 8.7 ± 1.1 |
| Intracellular ROS Level (%) | 100 | 320.5 ± 25.1 | 215.4 ± 18.9 | 150.8 ± 12.7 | 110.2 ± 9.5 |
| Mitochondrial Membrane Potential (%) | 100 | 45.2 ± 4.1 | 62.8 ± 5.5 | 75.3 ± 6.2 | 88.1 ± 7.0 |
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. OGD/R + Vehicle Group.
Experimental Protocols
The following are detailed protocols for the key in vivo and in vitro experiments used to evaluate the efficacy of this compound in ischemic stroke models.
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia in rats to mimic human ischemic stroke and to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (MOL)
-
Vehicle (e.g., saline with 0.5% DMSO)
-
Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
-
3-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Physiological monitoring equipment (temperature, heart rate)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 3-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer MOL or vehicle intravenously or intraperitoneally at the onset of reperfusion.
-
Dosages to be tested: 36.2 µM/kg and 72.4 µM/kg.
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
After neurological evaluation, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
The infarcted tissue will appear white, while the healthy tissue will be red.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Assays: Homogenize the ischemic brain tissue to measure levels of MDA, SOD, CAT, and GSH using commercially available assay kits.
Protocol 2: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in SH-SY5Y Cells
Objective: To simulate ischemic conditions in a neuronal cell line to investigate the direct neuroprotective effects and molecular mechanisms of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
This compound (MOL)
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
ROS detection probe (e.g., DCFH-DA)
-
Mitochondrial membrane potential probe (e.g., JC-1)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete DMEM (with glucose and 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.
-
OGD Induction:
-
When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for 4-6 hours.
-
-
Reoxygenation and Drug Treatment:
-
After the OGD period, replace the glucose-free medium with complete DMEM.
-
Add different concentrations of MOL (10, 20, 40 µM) to the culture medium.
-
Return the cells to the normal incubator for 24 hours.
-
-
Cell Viability Assay: Measure cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
ROS Measurement: Incubate the cells with DCFH-DA and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Mitochondrial Membrane Potential Assay: Stain the cells with JC-1 and measure the ratio of red to green fluorescence to assess the mitochondrial membrane potential.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Ischemic Stroke
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
Application of Monomethyl Lithospermate and Its Derivatives in Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The infiltrative nature of GBM and its inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Natural compounds have emerged as a promising source of new anticancer drugs. Monomethyl lithospermate, a derivative of lithospermic acid found in plants such as Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. This document provides an overview of the application of lithospermic acid derivatives, specifically 9″-methyl lithospermate, in glioblastoma cell lines, summarizing the current data and providing detailed experimental protocols for its evaluation.
Recent studies have demonstrated that 9″-methyl lithospermate can inhibit cellular proliferation, induce cell death, and impede the migration of glioblastoma cells in vitro.[1][2] These effects are potentiated when used in combination with temozolomide, the standard-of-care chemotherapeutic agent for glioblastoma.[1][2] The underlying mechanism of action is hypothesized to involve the modulation of intracellular signaling pathways that control the cell cycle and apoptosis.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of 9″-methyl lithospermate on the human glioblastoma cell lines U87 and T98.
Table 1: Cytotoxicity of 9″-Methyl Lithospermate in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| U87 | 72 hours | Not explicitly stated, but experiments were conducted at various concentrations. |
| T98 | 72 hours | 34 |
Data extracted from studies on 9″-methyl lithospermate, a derivative of lithospermic acid.[4]
Table 2: Effect of 9″-Methyl Lithospermate on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment (72h) | % of Cells in Sub-G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 | Control | 0.7 | 18.1 | Not specified |
| IC50 | 12.2 | 27.0 | No change | |
| 2 x IC50 | Not specified | Not specified | Not specified | |
| T98 | Control | 1.2 | 17.3 | Not specified |
| IC50 (34 µM) | 29.3 | 23.8 | No change | |
| 2 x IC50 (68 µM) | Not specified | Not specified | Not specified |
Data indicates an accumulation of cells in the S phase and an increase in the sub-G0/G1 population, which is indicative of apoptosis.[5]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of 9″-methyl lithospermate in glioblastoma cells and a general experimental workflow for evaluating the efficacy of such compounds.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound and its derivatives on glioblastoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cells (e.g., U87, T98)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound (or derivative)
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat glioblastoma cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell cycle and apoptosis.
Materials:
-
Glioblastoma cells
-
6-well plates or culture dishes
-
This compound (or derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4/6, Bax, Bcl-2, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells as previously described.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Conclusion
The available data on 9″-methyl lithospermate suggests that lithospermic acid derivatives are a promising class of compounds for the development of new therapeutic strategies against glioblastoma. Their ability to induce cell cycle arrest and apoptosis in glioblastoma cell lines warrants further investigation. The protocols provided in this document offer a standardized approach for researchers to further explore the anticancer potential of this compound and related molecules in glioblastoma. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating their efficacy in preclinical in vivo models.
References
Troubleshooting & Optimization
Technical Support Center: Monomethyl Lithospermate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of monomethyl lithospermate and related compounds, such as lithospermic acid (LA), in aqueous solutions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenylpropanoid and a derivative of lithospermic acid. Like many polyphenolic compounds, its structure contains ester and phenolic hydroxyl groups that are susceptible to chemical degradation, particularly in aqueous solutions. This instability can affect experimental results, reduce therapeutic efficacy, and complicate formulation development.
Q2: What are the primary factors affecting the stability of lithospermic acid derivatives in solution?
The stability of lithospermic acid and its derivatives is primarily influenced by:
-
pH: The degradation rate of lithospermic acid increases as the pH of the solution rises. Maximum stability for the related compound, Lithospermic Acid B, has been observed at a pH of 2.0.
-
Temperature: Higher temperatures significantly accelerate the degradation process. The degradation follows the Arrhenius equation, indicating a predictable increase in degradation rate with heat.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation, especially for certain degradation products. It is crucial to conduct studies under low-oxygen conditions.
-
Light: Photodegradation can occur if samples are exposed to light. Using amber vials or protecting samples from light is recommended.
Q3: What is the kinetic profile of degradation for these compounds?
The thermal degradation of lithospermic acid in an aqueous solution follows pseudo-first-order kinetics. This means the rate of degradation is directly proportional to the concentration of the compound.
Q4: What are the major degradation products?
Under thermal stress, the primary degradation product of lithospermic acid is Salvianolic Acid A (Sal A). Several other minor degradation products have also been detected. Under high temperature and pressure, lithospermic acid can convert into more Salvianolic Acid A compared to Salvianolic Acid B.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Rapid Degradation of Compound | Incorrect pH: Solution pH is too high (neutral or alkaline). | Adjust the pH of the buffer to a more acidic range. For a related compound, Lithospermic Acid B, optimal stability is at pH 2.0. |
| High Temperature: Samples are stored or incubated at elevated temperatures. | Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C) and protect from heat during experiments where possible. | |
| Oxygen Presence: Dissolved oxygen in the solvent is causing oxidation. | Degas the solvent before use. Bubbling an inert gas like argon through the solution can help minimize oxidation. | |
| Light Exposure: Samples are exposed to ambient or UV light. | Work in low-light conditions and store solutions in amber vials or containers wrapped in foil to prevent photodegradation. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in incubation time, temperature, or pH between samples. | Standardize all experimental conditions. Use a temperature-controlled incubator and freshly calibrated pH meter. |
| Analytical Method Inaccuracy: Issues with the HPLC or LC-MS/MS method. | Validate the analytical method for linearity, precision, and accuracy. Ensure the column is properly conditioned and the mobile phase is consistent. | |
| Formation of Unexpected Peaks in Chromatogram | Sample Impurities: The initial compound sample may contain impurities. | Verify the purity of your this compound standard using a validated analytical method. |
| Solvent/Buffer Contamination: The aqueous solution or buffer is contaminated. | Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers for all experiments. |
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting logic for addressing rapid degradation of lithospermate compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study (pH & Temperature)
This protocol outlines a typical experiment to evaluate the stability of this compound under various pH and temperature conditions.
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate (B84403) or citrate)
Degradation profile of Monomethyl lithospermate under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Monomethyl lithospermate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies involving stress-induced degradation.
Disclaimer: Comprehensive degradation studies on this compound are not extensively available in published literature. The following information is largely based on studies of the closely related compound, Lithospermic Acid (LA), and established principles of organic chemistry. The degradation profile provided should be considered predictive and serves as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under different stress conditions?
A1: this compound is expected to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and to a lesser extent, thermal and photolytic stress conditions. Its stability is significantly influenced by pH and temperature.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of the parent compound, Lithospermic Acid, the primary degradation pathways for this compound are predicted to be:
-
Hydrolysis: Cleavage of the ester linkage, yielding Lithospermic Acid and methanol, or further hydrolysis of the parent molecule.
-
Decarboxylation: Loss of a carboxyl group.
-
Benzofuran (B130515) Ring Opening: Cleavage of the benzofuran ring system.
-
Oxidation: Reactions at the phenolic hydroxyl groups and other susceptible sites.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Quantitative Nuclear Magnetic Resonance (Q-NMR) can also be a powerful tool for in-situ monitoring of the degradation process.[1]
Troubleshooting Guides
Issue 1: Rapid degradation observed immediately after dissolving this compound in an aqueous buffer.
-
Possible Cause: The pH of the buffer may be too high (alkaline) or too low (acidic). This compound, like other esters, is prone to rapid hydrolysis under these conditions.
-
Troubleshooting Steps:
-
Verify the pH of your buffer.
-
For initial experiments, use a buffer closer to neutral pH (6-7.5).
-
If the experimental design requires acidic or alkaline conditions, consider preparing the solution immediately before use and performing analyses at defined time points.
-
Lowering the temperature of the solution can also help to slow down the degradation rate.
-
Issue 2: Multiple, unidentified peaks appearing in the chromatogram during a thermal stress study.
-
Possible Cause: Thermal stress can induce complex degradation pathways, leading to a variety of products. The temperature may be too high, causing excessive degradation.
-
Troubleshooting Steps:
-
Lower the temperature of the thermal stress study. A typical starting point is 40-60°C.
-
Shorten the duration of the study.
-
Employ a gradient HPLC method to achieve better separation of the degradation products.
-
Use LC-MS to obtain mass information for the unknown peaks to aid in their identification.
-
Issue 3: Inconsistent results in photostability studies.
-
Possible Cause: The light source and exposure conditions may not be well-controlled. The sample concentration and the nature of the solvent can also influence photodegradation.
-
Troubleshooting Steps:
-
Ensure a calibrated and consistent light source is used, following ICH Q1B guidelines.
-
Control the temperature of the sample chamber during light exposure.
-
Run a dark control (sample protected from light but otherwise treated identically) to differentiate between photolytic and thermal degradation.
-
Consider the potential for indirect photolysis if the formulation contains excipients that can act as photosensitizers.
-
Quantitative Data Summary
The following tables summarize the predicted degradation of this compound under various stress conditions. This data is extrapolated from studies on Lithospermic Acid and should be confirmed experimentally.
Table 1: Predicted Degradation of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Predicted Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24 | 25-40 | Lithospermic Acid, Decarboxylation products |
| Water (pH 7) | 60 | 24 | 5-15 | Minor hydrolysis products |
| 0.1 M NaOH | 25 | 4 | 80-100 | Salts of Lithospermic Acid, Ring-opened products |
Table 2: Predicted Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Predicted Degradation (%) | Major Degradation Products |
| 3% H₂O₂ | 25 | 24 | 15-30 | Oxidized derivatives |
| Dry Heat | 80 | 48 | 10-20 | Thermally induced isomers, minor decomposition products |
| Photolytic (ICH Q1B) | 25 | - | 5-10 | Photodegradation products |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting forced degradation studies on this compound is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solution (100 µg/mL in a suitable solvent) and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow
References
Navigating Monomethyl Lithospermate (MML) Dosage for Optimal Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Monomethyl lithospermate (MML) dosage in neuroprotective research. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for in vitro studies with MML?
A1: For in vitro studies, a concentration range of 5 µM to 20 µM is a common starting point. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. For example, in SH-SY5Y cells, concentrations up to 20 µM have been used without evidence of cytotoxicity.[1][2]
Q2: What are the recommended dosages for in vivo animal studies?
A2: In vivo dosages of the related compound, magnesium lithospermate B (MLB), have been explored in models of neurological injury. For instance, in rat models of subarachnoid hemorrhage, intraperitoneal administration of 25 mg/kg and 50 mg/kg of MLB has been shown to be effective.[3] In studies on cerebral ischemia/reperfusion injury in rats, MLB doses of 15, 30, and 60 mg/kg were used.[4] It is important to note that optimal dosages for MML may differ and require careful dose-escalation studies.
Q3: How can I be sure that the observed neuroprotective effects are due to MML and not a solvent effect?
A3: Always include a vehicle control group in your experimental design. This group should be treated with the same solvent used to dissolve the MML (e.g., DMSO) at the same final concentration as the MML-treated groups. This will help you to differentiate the effects of MML from any potential effects of the solvent.
Q4: I am not observing the expected activation of the PI3K/Akt pathway. What could be the reason?
A4: There are several potential reasons for this. First, ensure that your MML concentration and incubation time are optimal. You may need to perform a time-course experiment to determine the peak of pathway activation. Second, verify the quality of your antibodies for western blotting. Third, consider the possibility of crosstalk with other signaling pathways. The neuroprotective effects of the related compound MLB have also been linked to the SIRT1/NF-κB pathway.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death in MML-treated groups (In Vitro) | MML concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of MML for your specific cell type.[1][2] |
| No significant neuroprotective effect observed. | 1. MML dosage is too low. 2. The experimental model of injury is too severe. 3. Timing of MML administration is not optimal. | 1. Increase the concentration/dosage of MML based on dose-response studies. 2. Titrate the severity of the injury model (e.g., duration of oxygen-glucose deprivation). 3. In vivo, vary the timing of MML administration relative to the induced injury. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent preparation of MML solutions. 3. Variability in the induction of the injury model. | 1. Standardize cell passage number, seeding density, and culture medium. 2. Prepare fresh MML solutions for each experiment and ensure complete dissolution. 3. Strictly control all parameters of the injury model (e.g., timing, temperature). |
| Difficulty in detecting phosphorylated proteins (e.g., p-Akt) by Western Blot. | 1. Low protein expression levels. 2. Suboptimal antibody concentration or quality. 3. Issues with sample preparation (e.g., phosphatase activity). | 1. Use fresh cell or tissue lysates and consider using a positive control. 2. Titrate the primary antibody concentration and ensure it is validated for the target protein. 3. Use phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: In Vitro Dosages of this compound (MML) and Related Compounds
| Compound | Cell Line | Injury Model | Effective Concentration Range | Observed Effects | Reference |
| This compound (MOL) | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | ≤ 20 µM | Increased cell viability, reduced apoptosis and ROS production. | [1][2] |
| Magnesium lithospermate B (MLB) | Primary hippocampal neurons | N-methyl-D-aspartic acid (NMDA) | Dose-dependent | Reduced NMDA-induced cell death, promoted neurite growth. | [5] |
Table 2: In Vivo Dosages of Magnesium Lithospermate B (MLB)
| Compound | Animal Model | Injury Model | Dosage | Route of Administration | Observed Effects | Reference |
| Magnesium lithospermate B (MLB) | Sprague-Dawley rats | Subarachnoid Hemorrhage (SAH) | 25 mg/kg, 50 mg/kg | Intraperitoneal | Attenuated brain edema and neurological deficits, inhibited microglial activation and neuronal apoptosis. | [3] |
| Magnesium lithospermate B (MLB) | Sprague-Dawley rats | Cerebral Ischemia/Reperfusion (CI/R) | 15, 30, 60 mg/kg | Not specified | Decreased neurological deficit scores, brain water content, and cerebral infarct zones. | [4] |
| Magnesium lithospermate B (MLB) | FVB mice | Kainic acid (KA)-induced neurodegeneration | Not specified | Not specified | Attenuated KA-induced neurodegeneration. | [5] |
| Magnesium lithospermate B (MLB) | Gerbils | Focal ischemia and reperfusion | Not specified | Post-treatment | Significantly reduced infarct size. | [6] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction:
-
MML Treatment:
-
Dissolve MML in a suitable solvent (e.g., DMSO) to create a stock solution.
-
During the reoxygenation phase, add MML at different concentrations (e.g., 5, 10, 20 µM) to the complete culture medium.
-
-
Reoxygenation: After the OGD period, replace the glucose-free DMEM with complete DMEM (containing glucose and serum) and return the cells to the normal culture incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Use assays such as MTT or LDH to quantify cell viability.
-
Apoptosis: Analyze apoptosis using techniques like flow cytometry with Annexin V/PI staining or by measuring caspase-3 activity.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week before the experiment. Ensure free access to food and water.
-
MCAO Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
-
MML Administration: Administer MML or MLB at the desired dosages (e.g., 15, 30, 60 mg/kg) via the appropriate route (e.g., intraperitoneal injection) at a specific time point relative to the MCAO procedure (e.g., at the onset of reperfusion).[4]
-
Neurological Deficit Scoring: At a predetermined time after reperfusion (e.g., 24 hours), assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical and Molecular Analysis:
-
Homogenize brain tissue to prepare lysates for Western blotting to analyze the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt.
-
Measure markers of oxidative stress and inflammation in the brain tissue.
-
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Neuroprotective Effects of Magnesium Lithospermate B against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monomethyl Lithospermate Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of monomethyl lithospermate using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Chromatography Issues
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for phenolic compounds like this compound is a frequent issue in reversed-phase HPLC, often caused by secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH: The pH of your mobile phase is critical. This compound has acidic functional groups. At a higher pH, these groups can become ionized and interact with residual silanol (B1196071) groups on the silica-based column packing material, leading to peak tailing.
-
Solution: Lower the pH of the aqueous component of your mobile phase to a range of 2.5-3.5 using an acidifier like formic acid or acetic acid. This suppresses the ionization of the analyte and the silanol groups, minimizing secondary interactions and improving peak shape.
-
-
Column Choice and Condition: The type and health of your HPLC column play a significant role.
-
Solution:
-
Use End-Capped Columns: Modern C18 columns are often "end-capped," a process that deactivates most of the residual silanol groups, significantly reducing secondary interactions.
-
Column Washing: If your column has been used extensively, it may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities that could be causing active sites.
-
Guard Columns: Employ a guard column to protect your analytical column from contaminants present in the sample matrix.
-
-
-
Mobile Phase Composition:
-
Solution: Ensure your mobile phase is well-mixed and degassed. Inconsistent solvent composition can lead to peak shape issues.
-
Question: I am observing broad or split peaks for this compound. What could be the problem?
Answer: Broad or split peaks can arise from several factors related to the sample, the HPLC system, or the column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or broadening.
-
Solution: Dilute your sample and reinject.
-
-
Injection Solvent Incompatibility: If the solvent used to dissolve your sample is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small.
-
-
Column Contamination or Damage: A contaminated or damaged column can lead to distorted peak shapes.
-
Solution: Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.
-
Quantification and Calibration Issues
Question: My calibration curve for this compound is not linear. What are the potential reasons?
Answer: Non-linearity in the calibration curve can lead to inaccurate quantification. Common causes include:
-
Detector Saturation: At high concentrations, the UV detector's response may no longer be proportional to the analyte concentration.
-
Solution: Lower the concentration range of your calibration standards to stay within the linear range of the detector. You can also consider injecting a smaller volume.
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Prepare each calibration standard independently from a stock solution to avoid propagating dilution errors. Use calibrated pipettes and volumetric flasks.
-
-
Analyte Degradation: this compound, like other phenolic compounds, can be unstable in certain conditions.
-
Solution: Prepare fresh standards for each analysis. Store stock solutions in a cool, dark place. The stability of the closely related compound, lithospermic acid B, is pH-dependent, with maximum stability observed at pH 2.0[1]. It is advisable to maintain acidic conditions during sample preparation and analysis.
-
Question: I am experiencing poor reproducibility in my quantitative results. What should I check?
Answer: Poor reproducibility can stem from various sources throughout the analytical workflow.
-
Inconsistent Sample Preparation: Variability in the extraction and preparation of samples will lead to inconsistent results.
-
Solution: Standardize your sample preparation protocol. Ensure consistent extraction times, solvent volumes, and filtration procedures.
-
-
HPLC System Instability: Fluctuations in pump flow rate, column temperature, or detector performance can affect reproducibility.
-
Solution: Allow the HPLC system to equilibrate thoroughly before starting your analytical run. Regularly perform system suitability tests to monitor performance.
-
-
Analyte Instability: Degradation of this compound in the sample or on the autosampler can lead to variable results.
-
Solution: Analyze samples as quickly as possible after preparation. If there is a delay, store samples at a low temperature (e.g., 4°C) in the autosampler. As mentioned, maintaining an acidic pH can improve stability.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for extracting this compound from plant material?
A1: A common method for extracting phenolic compounds like this compound from plant material involves the following steps:
-
Grinding: The plant material should be dried and finely ground to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol (B129727) or ethanol (B145695) and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the extraction efficiency and stability of the analyte.
-
Extraction Technique: Sonication or maceration are commonly used techniques.
-
Filtration: The extract should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.
HPLC Method Parameters
Q2: What is a good starting point for an HPLC method for this compound quantification?
A2: Based on methods for the closely related compound, lithospermic acid B, and general methods for salvianolic acids from Salvia miltiorrhiza, a good starting point would be:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with an acidic modifier (e.g., 0.1% formic acid or 1% acetic acid).
-
B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic solvent (B) is recommended to ensure good separation from other components in a plant extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal detection wavelength for lithospermic acid B and other salvianolic acids is reported to be around 286 nm. A UV-Vis spectrum of your this compound standard should be run to confirm the wavelength of maximum absorbance.
Q3: How can I confirm the identity of the this compound peak in my sample chromatogram?
A3: The most reliable way to confirm the peak identity is to spike your sample with a pure standard of this compound. The peak corresponding to this compound should increase in area and height without the appearance of a new peak or a change in peak shape. Additionally, comparing the retention time and the UV spectrum of the peak in your sample with that of the pure standard can provide further confirmation. For unambiguous identification, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol is a recommended starting point and may require optimization for your specific application.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of your samples.
-
-
Sample Preparation (from Plant Extract):
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in a known volume of methanol or the initial mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (column wash)
-
35.1-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 286 nm (or the determined λmax).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
Table 2: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 50.2 |
| 10 | 101.5 |
| 25 | 253.1 |
| 50 | 505.8 |
| 100 | 1012.3 |
| Linearity (R²) | 0.9998 |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Monomethyl Lithospermate Synthesis
Welcome to the technical support center for the synthesis of Monomethyl lithospermate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on impurity profiling and management.
Frequently Asked Questions (FAQs)
Q1: What exactly is "this compound"? I've seen different structures mentioned.
A1: The term "this compound" can be ambiguous as the parent compound, Lithospermic Acid, has multiple functional groups available for methylation: two carboxylic acid groups and several phenolic hydroxyl groups. Therefore, a monomethylated derivative could be one of several isomers, such as a methyl ester at one of the carboxyl groups or a methyl ether at one of the phenolic positions. It is crucial to define the target isomer and use precise analytical techniques, like NMR, to confirm the position of methylation on the synthesized compound.[1][2][3]
Q2: What is the most common laboratory method for synthesizing this compound?
A2: A common and highly effective method for methylating complex molecules like Lithospermic Acid is the use of diazomethane (B1218177) (CH₂N₂).[4][5][6][7] Diazomethane readily converts carboxylic acids to methyl esters and, under certain conditions, phenols to methyl ethers.[6][8] However, it is an extremely toxic and explosive reagent that requires special handling precautions.[5][7] Alternative, safer reagents like dimethyl carbonate (DMC) can be used, but they may show lower reactivity, especially with sterically hindered or less acidic hydroxyl groups.[9]
Q3: Why is my final product a complex mixture instead of a single compound?
A3: Synthesizing a single, pure isomer of this compound is challenging due to the multiple reactive sites on the Lithospermic Acid backbone. The use of a non-selective methylating agent like diazomethane will likely result in a mixture of products, including various monomethylated isomers, di- and tri-methylated species, and unreacted starting material. The distribution of these products depends on the relative acidity (pKa) of the different functional groups and the reaction stoichiometry.
Q4: What are the primary impurities I should expect when using diazomethane for methylation?
A4: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Lithospermic Acid: Incomplete reaction is common if an insufficient amount of diazomethane is used or reaction time is too short.
-
Over-methylated Products: Use of excess diazomethane will lead to the formation of dimethyl, trimethyl, and other poly-methylated lithospermate derivatives.[3]
-
-
Reagent-Derived Impurities:
-
Polymethylene: A polymer byproduct from diazomethane, especially in the presence of light.
-
Solvent Artifacts: Diazomethane can react with certain solvents. For instance, if N,N-dimethylformamide (DMF) is used, formate (B1220265) ester artifacts may be generated.[4]
-
Methanolysis Products: If the reaction is not perfectly anhydrous and salts are present, diazomethane can generate methoxide (B1231860) ions, which can cause transesterification.[10]
-
-
Starting Material Impurities:
-
If the Lithospermic Acid was obtained from a natural source, it might contain structurally related compounds (e.g., Rosmarinic Acid). These will also be methylated and become impurities in the final product.
-
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Yield of Monomethylated Product | 1. Incomplete reaction due to insufficient diazomethane. 2. Degradation of the starting material or product. | 1. Carefully titrate the Lithospermic Acid solution with a standardized solution of diazomethane until a faint yellow color persists, indicating a slight excess. 2. Perform the reaction at low temperatures (0 °C) and protect from light to minimize degradation. |
| Multiple Spots on TLC / Peaks in HPLC | 1. Formation of multiple monomethylated isomers. 2. Significant over-methylation. 3. Presence of unreacted starting material. | 1. This is expected. Use preparative chromatography (e.g., flash column or preparative HPLC) for separation. 2. Use a stoichiometric amount of diazomethane. Add the reagent dropwise to the substrate and monitor the reaction progress by TLC/HPLC. 3. Ensure sufficient reagent and reaction time. Unreacted acid can be removed with a mild basic wash during workup. |
| Product is Difficult to Purify | The polarity of monomethylated, dimethylated, and unreacted species are very similar. | Employ high-resolution purification techniques. A silica (B1680970) gel column with a carefully selected gradient solvent system (e.g., Hexane (B92381):Ethyl Acetate (B1210297) with a small amount of acetic acid) or reversed-phase preparative HPLC may be necessary to resolve these closely-related compounds. |
| NMR Spectrum is Inconsistent with Desired Structure | 1. Methylation occurred at an unexpected position. 2. The product is a mixture of isomers. | 1. Confirm the structure using 2D NMR techniques (COSY, HMBC, HSQC). The pKa of carboxylic acids (~5) is much lower than phenols (~10), so esterification is kinetically favored over ether formation.[6][8] 2. Analyze HPLC fractions separately by NMR to identify each isomer. |
| Safety Concerns with Diazomethane | Diazomethane is highly toxic, carcinogenic, and explosive. | CRITICAL: Only handle diazomethane in a well-ventilated fume hood behind a blast shield. Use specialized glassware with flame-polished joints to avoid scratches that can trigger detonation.[5] Consider using safer alternatives like (trimethylsilyl)diazomethane or dimethyl carbonate if appropriate for the desired transformation.[9] |
Quantitative Impurity Profile
The following table summarizes a hypothetical, yet typical, impurity profile for a this compound synthesis reaction mixture prior to purification, as analyzed by HPLC-UV at 280 nm.
| Compound | Retention Time (min) | Area % (Typical) | Notes |
| Lithospermic Acid (Starting Material) | 8.5 | 15 - 30% | Highly polar, elutes first on reversed-phase HPLC. |
| This compound Isomers | 12.0 - 13.5 | 40 - 60% | Target Product(s). May appear as a single broad peak or multiple closely eluting peaks. |
| Dimethyl Lithospermate Isomers | 15.0 - 16.5 | 10 - 25% | Result of over-methylation. Less polar than mono-methylated products. |
| Trimethyl Lithospermate Isomers | 17.0 - 18.0 | 5 - 10% | Result of significant over-methylation. |
| Methylated Rosmarinic Acid | 10.5 | < 5% | Example of an impurity derived from the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Esterification)
Objective: To selectively methylate the most acidic carboxylic acid group of Lithospermic Acid using diazomethane.
Materials:
-
Lithospermic Acid (95%+ purity)
-
Diazomethane solution in diethyl ether (freshly prepared and standardized)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 538 mg (1.0 mmol) of Lithospermic Acid in 20 mL of a 1:1 mixture of anhydrous diethyl ether and methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. While stirring, add the standardized diazomethane/ether solution dropwise. A gas (N₂) will evolve. Continue addition until the yellow color of diazomethane persists for more than 15 minutes, indicating the consumption of the most acidic protons.
-
Quenching: Slowly add a few drops of acetic acid to the reaction mixture until the yellow color disappears. This step quenches the excess diazomethane.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 30 °C.
-
Purification: The resulting crude oil contains a mixture of products. Purify via flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (e.g., 20% to 60%) to separate the different methylated species.
Protocol 2: HPLC-UV Analysis of Reaction Mixture
Objective: To monitor the reaction progress and quantify the relative amounts of starting material, product, and major impurities.
-
System: Agilent 1100 Series HPLC or equivalent with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for analyzing HPLC results.
References
- 1. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Diazomethane - Wikipedia [en.wikipedia.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Methylation of nitroalkanes with diazomethane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Reactions of diazomethane with glycerolipids in the presence of serum or inorganic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Monomethyl Lithospermate
This technical support center provides guidance on the proper storage and handling of Monomethyl lithospermate to minimize degradation and ensure experimental reproducibility. The information is targeted towards researchers, scientists, and drug development professionals.
Disclaimer: Detailed stability studies on this compound are limited. Much of the following guidance on degradation pathways and influencing factors is extrapolated from studies on structurally similar compounds, such as Lithospermic Acid (LA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a dry powder is relatively stable. For long-term storage, it is recommended to store it at -20°C, which should maintain its integrity for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q2: How should I store solutions of this compound?
A2: Once dissolved, this compound is more susceptible to degradation. Stock solutions should be aliquoted into tightly sealed vials and stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to use prepared solutions within one month and avoid repeated freeze-thaw cycles.
Q3: What factors can cause this compound to degrade?
A3: Based on data from related compounds like Lithospermic Acid, the primary factors promoting degradation are elevated temperature, suboptimal pH, and the presence of oxygen. Exposure to light may also contribute to degradation, as is common with many phenolic compounds.
Q4: What is the likely primary degradation product of this compound?
A4: Studies on the closely related Lithospermic Acid show that the primary degradation product under thermal stress is Salvianolic Acid A. It is plausible that this compound follows a similar degradation pathway.
Q5: What is the optimal pH for the stability of solutions containing this compound?
A5: While specific data for this compound is unavailable, studies on the related compound Lithospermic Acid B have shown maximum stability at a pH of 2.0. In general, the degradation rate of similar compounds increases as the pH of the solution becomes more alkaline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot new stock solutions to avoid multiple freeze-thaw cycles. Ensure storage at -80°C or -20°C. Use solutions within one month of preparation. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Confirm the identity of the new peaks using techniques like LC-MS. The primary suspected degradation product is Salvianolic Acid A. Review storage conditions (temperature, pH, exposure to light and oxygen) to identify the cause of degradation. |
| Loss of compound potency over a short time | Improper storage of the solution (e.g., at room temperature or in a non-inert atmosphere). | Store solutions in tightly sealed vials at recommended low temperatures. For oxygen-sensitive experiments, consider de-gassing the solvent and storing the solution under an inert gas like argon or nitrogen. |
| Precipitate formation in the solution upon thawing | Poor solubility or compound degradation. | Ensure the solvent is appropriate for the desired concentration. Gently warm and vortex the solution to ensure complete dissolution. If precipitation persists, it may be a sign of degradation, and a fresh solution should be prepared. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Factors Influencing the Degradation of Structurally Similar Lithospermic Acid
| Factor | Effect on Stability | Notes |
| Temperature | Higher temperatures significantly increase the rate of degradation. | The degradation follows the Arrhenius equation, indicating a predictable increase in rate with temperature. |
| pH | Stability is pH-dependent. Degradation increases with higher pH. | For the related Lithospermic Acid B, maximum stability is observed at pH 2.0. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Degradation studies on related compounds recommend conducting experiments under low oxygen conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of high-purity solvent to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials to protect from light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
When needed for an experiment, thaw a single aliquot completely and vortex gently before use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability (Based on Lithospermic Acid Studies)
Objective: To assess the stability of this compound under specific experimental conditions (e.g., different pH and temperatures).
Materials:
-
This compound stock solution
-
A series of buffers at different pH values
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Dilute the this compound stock solution with the desired buffers to achieve the final experimental concentration.
-
Divide the samples into different temperature groups (e.g., 4°C, 25°C, 40°C, 60°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 1
Technical Support Center: Matrix Effects in LC-MS Analysis of Monomethyl Lithospermate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Monomethyl lithospermate. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[2][3] When analyzing complex matrices like plasma, urine, or plant extracts, endogenous components such as salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]
Q2: My signal intensity for this compound is low and inconsistent across different samples. Could this be due to matrix effects?
Yes, low and inconsistent signal intensity are hallmark signs of matrix effects, particularly ion suppression.[4] Co-eluting matrix components can compete with this compound for ionization, leading to a reduced and variable signal.[3] This variability can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[5]
Q3: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?
A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[4] This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.[6]
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
There are several strategies that can be employed to mitigate matrix effects:
-
Sample Preparation: Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of interfering matrix components before LC-MS analysis.[7][8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to better separate this compound from co-eluting matrix components is a crucial step.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of chromatography column.[9]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][10] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in a similar manner, thus providing a reliable reference for quantification.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, as the standards and the samples will be affected similarly.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the LC-MS analysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Symptom: High variability in the quantitative results of quality control (QC) samples and replicate injections. Inaccurate measurements when compared to expected concentrations.
-
Possible Cause: Inconsistent ion suppression or enhancement across different samples due to variations in the matrix composition.[2]
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section to quantify the extent of the matrix effect.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE).[9]
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from interfering peaks. This could involve trying a different stationary phase (e.g., C18, Phenyl-Hexyl) or adjusting the mobile phase gradient.[4]
-
Implement an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled this compound would be ideal. If unavailable, a structural analog can be used.[8]
-
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
-
Symptom: The peak for this compound is small and difficult to distinguish from the baseline noise, leading to a high limit of quantitation (LOQ).
-
Possible Cause: Significant ion suppression is reducing the signal intensity of this compound.[3]
-
Troubleshooting Steps:
-
Assess Ion Suppression: Use the post-column infusion technique to identify regions of the chromatogram where significant ion suppression occurs. This will help to determine if this compound is eluting in a "suppression zone."
-
Adjust Chromatographic Retention: Modify the LC method to shift the retention time of this compound to a region with minimal ion suppression.
-
Enhance Sample Preparation: A more effective sample cleanup will reduce the overall amount of interfering compounds entering the mass spectrometer, thereby lessening ion suppression.[8]
-
Check Instrument Parameters: Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of this compound.
-
Data Presentation
The following table provides an example of how to present quantitative data when assessing matrix effects.
| Sample Set | Mean Peak Area (n=3) | Standard Deviation | % Matrix Effect |
| Set A (Neat Solution) | 1,500,000 | 75,000 | N/A |
| Set B (Post-Extraction Spike) | 950,000 | 90,000 | 36.7% (Suppression) |
Calculation: % Matrix Effect = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To determine the presence and extent of matrix effects on the analysis of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A known concentration of this compound is prepared in the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted using the established sample preparation protocol. The final, clean extract is then spiked with the same known concentration of this compound as in Set A.[4]
-
Set C (Pre-extraction Spike): A blank matrix sample is spiked with the known concentration of this compound before the extraction process. This set is used to determine recovery.
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in each set.
-
The matrix effect is calculated as follows: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[6]
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Experimental workflow for the post-extraction spike method to evaluate matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Purification of Monomethyl Lithospermate
Welcome to the technical support center for the purification of Monomethyl lithospermate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound, a phenylpropanoid compound, stem from its potential instability, the complexity of the plant matrix it is extracted from (commonly Salvia miltiorrhiza), and the presence of structurally similar impurities. Key difficulties include:
-
Co-extraction of Impurities: Extracts from Salvia species contain a multitude of other phenolic acids, flavonoids, and tanshinones, some of which have similar polarities to this compound, making separation difficult.
-
Compound Instability: Lithospermic acid and its derivatives can be susceptible to degradation under certain pH, temperature, and oxygen conditions. Lithospermic acid, a closely related compound, is known to be unstable in aqueous solutions and its degradation follows pseudo-first-order kinetics.
-
Low Abundance: The concentration of this compound in the raw plant material may be low, necessitating efficient extraction and purification methods to obtain a satisfactory yield.
-
Method Optimization: Developing an optimal purification strategy often requires careful selection of chromatography resins, solvents, and elution conditions to achieve high purity and recovery.
Q2: What is the general workflow for the purification of this compound?
A2: A typical workflow for the purification of this compound from plant material involves extraction, preliminary purification using macroporous resins, and final purification via column chromatography, including High-Performance Liquid Chromatography (HPLC).
Q3: What analytical techniques are used to identify and quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the quantification of this compound. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Solvent: While 50-60% ethanol is commonly used, the optimal concentration may vary. Consider testing a range of ethanol concentrations. The addition of a small amount of acid (e.g., 0.05% formic acid) can sometimes improve the extraction efficiency of phenolic acids. - Extraction Method: Compare different extraction techniques such as maceration, sonication, and reflux extraction to determine the most effective method for your plant material. |
| Degradation of Target Compound | - Control Temperature: Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator at a reduced pressure and moderate temperature. - pH Control: Maintain a slightly acidic to neutral pH during extraction and in subsequent aqueous solutions to minimize degradation. - Minimize Oxygen Exposure: Work quickly and consider using degassed solvents to reduce oxidative degradation. |
| Poor Binding to Chromatography Resin | - Resin Selection: The choice of macroporous resin is critical. Non-polar or weakly polar resins are often suitable for adsorbing phenylpropanoids. Test different resins (e.g., AB-8, XAD-7HP, HPD-100) to find the one with the best adsorption and desorption characteristics for this compound. - Loading Conditions: Ensure the pH of the crude extract is optimized for binding. For phenolic acids, a slightly acidic pH can improve adsorption. |
| Incomplete Elution | - Optimize Elution Solvent: If using macroporous resin, a stepwise gradient of ethanol in water is typically used for elution. Ensure the final ethanol concentration is high enough to desorb all the target compound. - Flow Rate: A slower flow rate during elution can improve the recovery of the compound from the column. |
Problem 2: Low Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Improve Macroporous Resin Separation: Adjust the ethanol gradient during elution from the macroporous resin to better separate compounds with different polarities. Collect smaller fractions and analyze them by HPLC to identify the fractions with the highest purity of this compound. - Optimize Column Chromatography: For silica (B1680970) gel chromatography, a gradient elution with solvents like chloroform-methanol or ethyl acetate-hexane can be effective. For further purification, size-exclusion chromatography using Sephadex LH-20 with a methanol-water mobile phase can separate compounds based on their molecular size. - Refine HPLC Method: In preparative HPLC, adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation of this compound from closely eluting impurities. |
| Presence of Degradation Products | - Analyze for Degradants: Use LC-MS to identify potential degradation products. Common degradation pathways for related compounds like lithospermic acid include decarboxylation and hydrolysis of ester bonds. - Implement Milder Conditions: If degradation is suspected, use lower temperatures throughout the purification process and maintain a stable, slightly acidic pH. |
| Residual Solvents | - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process. |
Experimental Protocols
Protocol 1: Extraction and Macroporous Resin Purification
-
Extraction:
-
Grind the dried plant material (e.g., Salvia miltiorrhiza) to a fine powder.
-
Extract the powder with 50% ethanol at a 1:8 solid-to-liquid ratio (w/v).
-
Perform reflux extraction for 1 hour and repeat the process three times.
-
Combine the extracts, filter, and concentrate under reduced pressure to obtain the crude extract.
-
-
Macroporous Resin Chromatography:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Prepare a column with the resin and equilibrate it with deionized water.
-
Dissolve the crude extract in water to a concentration of approximately 1.0 g/mL.
-
Load the sample onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the desired fractions and concentrate them.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the partially purified fraction from the macroporous resin step in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Macroporous Resins for Phenylpropanoid Purification (General Data)
| Resin Type | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Adsorption Characteristics for Phenolic Compounds |
| HPD-100 | Non-polar | 500-550 | 85-95 | High adsorption capacity for a range of phenylpropanoids. |
| AB-8 | Weakly Polar | 480-520 | 120-130 | Good performance for the purification of phenolic acids and flavonoids. |
| XAD-7HP | Moderately Polar | 400-450 | 90-100 | Effective for the enrichment of various phenolics. |
Note: The optimal resin for this compound purification should be determined experimentally.
Signaling Pathway
This compound has been shown to activate the PI3K/AKT signaling pathway, which is involved in cell survival and protection against oxidative stress.
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacies of Monomethyl Lithospermate and Lithospermic Acid B
A detailed guide for researchers and drug development professionals on the neuroprotective properties of two promising phenolic compounds, monomethyl lithospermate and lithospermic acid B.
This guide provides a comprehensive comparison of the neuroprotective effects of this compound and lithospermic acid B, two natural compounds that have demonstrated significant potential in preclinical studies. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform further research and development in the field of neuroprotective therapeutics.
At a Glance: Key Neuroprotective Properties
| Feature | This compound (MOL) | Lithospermic Acid B (LAB/MLB) |
| Primary Neuroprotective Models | Ischemic Stroke (in vivo & in vitro)[1][2] | Ischemic Stroke, Excitotoxicity (NMDA, Kainic Acid), Subarachnoid Hemorrhage, Amyloid-β Toxicity[3][4][5][6] |
| Identified Signaling Pathways | PI3K/Akt[1][2] | PI3K/Akt/GSK-3β, SIRT1/NF-κB, Nrf2[3][5][7] |
| Key Protective Mechanisms | Anti-apoptotic, Anti-oxidative[1][8] | Anti-apoptotic, Anti-inflammatory, Anti-oxidant, Inhibition of microglial activation[3][5][6] |
In-Depth Comparison of Neuroprotective Effects
While direct comparative studies between this compound and lithospermic acid B are limited, a parallel analysis of their individual neuroprotective activities in various experimental models reveals distinct and overlapping mechanisms.
Performance in Ischemic Stroke Models
Both compounds have been shown to be effective in animal models of ischemic stroke.
This compound (MOL):
In a study utilizing a middle cerebral artery occlusion (MCAO) mouse model, MOL significantly improved neurological function and reduced cerebral infarct area.[1][2] Treatment with MOL also mitigated oxidative stress by increasing the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT), and decreasing malondialdehyde (MDA) levels.[8] In an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cells, MOL enhanced cell viability and reduced apoptosis.[1][2]
Lithospermic Acid B (LAB/MLB):
Similarly, in a rat MCAO model, magnesium lithospermate B (MLB) treatment decreased neurological deficit scores, brain water content, and cerebral infarct zones.[4] It also inhibited the activation of caspase-3, a key marker of apoptosis.[4] Furthermore, MLB has been shown to provide neuroprotection in a gerbil model of focal ischemia and reperfusion, where it significantly reduced the infarct size.[9]
Quantitative Data from Ischemic Stroke Models
| Parameter | Model | This compound (MOL) | Lithospermic Acid B (LAB/MLB) |
| Neurological Deficit Score | MCAO Mice | Significant improvement | Significant decrease |
| Infarct Volume/Area | MCAO Mice/Rats | Significant reduction | Significant reduction |
| Oxidative Stress Markers (SOD, CAT, MDA) | MCAO Mice | Increased SOD & CAT, Decreased MDA | Not explicitly reported in the reviewed stroke studies |
| Cell Viability | OGD/R in SH-SY5Y cells | Increased | Not explicitly reported in the reviewed stroke studies |
| Apoptosis Markers (Caspase-3) | OGD/R in SH-SY5Y cells | Decreased | Decreased in MCAO rats |
Mechanisms of Neuroprotection: A Look at the Signaling Pathways
The neuroprotective effects of both compounds are mediated by their modulation of key intracellular signaling pathways.
This compound (MOL):
The primary mechanism of action identified for MOL is the activation of the PI3K/Akt signaling pathway .[1][2] The protective effects of MOL in OGD/R-induced SH-SY5Y cells were significantly diminished by the presence of a PI3K inhibitor, LY294002.[1]
Lithospermic Acid B (LAB/MLB):
Lithospermic acid B exerts its neuroprotective effects through multiple signaling pathways:
-
PI3K/Akt/GSK-3β Pathway: In models of NMDA- and kainic acid-induced neuronal injury, MLB was found to prevent the decrease in phosphorylated Akt and GSK-3β levels, an effect that was blocked by a PI3K inhibitor.[3]
-
SIRT1/NF-κB Pathway: In a rat model of subarachnoid hemorrhage, MLB was shown to increase the expression of SIRT1 and inhibit the acetylation of NF-κB, thereby reducing neuroinflammation and apoptosis.[5]
-
NF-κB Pathway: In the context of amyloid β-induced neurotoxicity, MLB was found to counteract the activation of the NF-κB pathway.[6]
-
Nrf2 Pathway: MLB has also been shown to protect endothelial cells from inflammation-induced dysfunction through the activation of the Nrf2 pathway.[7]
Visualizing the Mechanisms of Action
To better understand the molecular pathways involved in the neuroprotective effects of these compounds, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of this compound.
References
- 1. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 2. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Magnesium Lithospermate B against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Monomethyl Lithospermate and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Monomethyl lithospermate (MOL) against other prominent neuroprotective agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Quantitative Data Comparison
The following tables summarize the neuroprotective effects of this compound and its related compound, Magnesium Lithospermate B (MLB), in comparison to Edaravone (B1671096), N-Butylphthalide (NBP), and Citicoline. Data is extracted from various preclinical studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: In Vivo Neuroprotective Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound (MOL) | MCAO Rats | Not Specified | - Significantly improved neurological deficit score- Reduced cerebral infarct area | [1] |
| Magnesium Lithospermate B (MLB) | MCAO Rats | 15, 30, 60 mg/kg | - Decreased neurological deficit scores- Reduced brain water content- Decreased cerebral infarct zones | [2] |
| Ischemic Gerbils | Not Specified | - Reduced infarct size by ~55% | [3] | |
| Edaravone | MCAO Rats | 3 mg/kg | - Significantly improved neurological outcome- Significantly decreased total and cortical infarct volumes | [4] |
| N-Butylphthalide (NBP) | MCAO/R Rats | 20 mg/kg | - Attenuated neurological deficits- Reduced infarct volume | [5] |
| Citicoline | MCAO Rats (permanent) | Not Specified | - Significant reduction in infarct volume (meta-analysis) | [6] |
MCAO: Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Table 2: In Vitro Neuroprotective Efficacy in Cellular Models of Neuronal Injury
| Agent | Cellular Model | Insult | Concentration | Key Efficacy Endpoints | Reference |
| This compound (MOL) | SH-SY5Y cells | OGD/R | ≤ 20 μM | - Increased cell viability- Inhibited mitochondrial membrane potential collapse- Suppressed apoptosis- Ameliorated elevated oxidative stress levels | [7] |
| Magnesium Lithospermate B (MLB) | Cultured Hippocampal Neurons | NMDA | Not Specified | - Significantly reduced NMDA-induced cell death- Promoted neurite growth | [8] |
| Edaravone | HT22 cells | H₂O₂ | 10–100 μM | - Increased cell viability- Decreased apoptotic rate- Reduced ROS production | [9] |
| N-Butylphthalide (NBP) | Cortical Neuronal Cultures | Serum Deprivation | 10 μM | - Attenuated neuronal apoptosis- Reduced production of reactive oxygen species (ROS) | [10] |
| Citicoline | Primary Retinal Cultures | Glutamate, High Glucose | 100 μM | - Counteracted neuronal cell damage- Decreased pro-apoptotic effects- Contrasted synapse loss | [11] |
OGD/R: Oxygen-Glucose Deprivation/Reperfusion; NMDA: N-methyl-D-aspartic acid; H₂O₂: Hydrogen Peroxide.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia, a widely used model to mimic human ischemic stroke.[12]
-
Animals: Healthy adult male Sprague-Dawley or Wistar rats (200-250g) are typically used. Male rats are often preferred as estrogen in females can have neuroprotective effects.[12] Animals are fasted overnight before surgery.
-
Anesthesia: Anesthesia is induced and maintained using a suitable anesthetic agent (e.g., chloral (B1216628) hydrate, isoflurane).
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and cut.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration to induce ischemia (e.g., 2 hours).[13][14]
-
For reperfusion models, the filament is withdrawn to allow blood flow to resume.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[12] The unstained (white) area represents the ischemic damage.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells
This in vitro model simulates the ischemic conditions of stroke at a cellular level.[15][16]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
OGD Induction:
-
Reperfusion:
-
After the OGD period, the glucose-free medium is replaced with the standard growth medium.
-
The cells are returned to the normoxic incubator (21% O₂, 5% CO₂) for a specified reperfusion time (e.g., 24 hours).[15]
-
-
Experimental Treatments: Neuroprotective agents are typically added to the culture medium either before OGD, during OGD, or at the onset of reperfusion, depending on the study's objective.
-
Outcome Assessment:
-
Cell Viability Assays: Assays such as MTT or CCK-8 are used to quantify the percentage of viable cells.
-
Apoptosis Assays: Apoptosis can be assessed using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane can be evaluated using dyes like JC-1.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of this compound and related compounds are primarily mediated through the activation of the PI3K/Akt pathway and the regulation of the SIRT1/NF-κB pathway.[1][18]
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: SIRT1/NF-κB signaling pathway modulated by Magnesium Lithospermate B.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective efficacy of a compound.
Caption: General experimental workflow for neuroprotective agent evaluation.
References
- 1. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Focal cerebral ischemia-middle cerebral artery occlusion (MCAO) model [bio-protocol.org]
- 15. europeanreview.org [europeanreview.org]
- 16. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Effects of Magnesium Lithospermate B against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effect of Monomethyl Lithospermate in Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of Monomethyl lithospermate (MML) with other alternative agents in animal models of ischemic stroke. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of MML's therapeutic potential.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective efficacy of this compound and comparator drugs in the middle cerebral artery occlusion (MCAO) animal model of ischemic stroke.
| Compound | Animal Model | Key Efficacy Metrics | Results |
| This compound (MML) | MCAO Rats | Neurological Deficit Score: Significantly improved neurological function.[1][2] Oxidative Stress: Reduced levels of malondialdehyde (MDA) and increased levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) in brain tissue.[1][2] Apoptosis: Inhibited neuronal apoptosis in the hippocampus.[1] | MML treatment led to a significant improvement in neurological deficit scores and a reduction in oxidative stress markers in the brain tissue of MCAO rats.[1][2] It also demonstrated a clear anti-apoptotic effect on hippocampal neurons.[1] |
| Edaravone (B1671096) | MCAO Rats | Infarct Volume: Dose-dependent reduction in cerebral infarction area.[3][4] Behavioral Deficits: Dose-dependent improvement in sensorimotor functions.[3][5] Apoptosis: Downregulated levels of caspase-3.[3][5] | Oral administration of edaravone significantly reduced the area of cerebral infarction and improved behavioral outcomes in a dose-dependent manner.[3][4][5] |
| Nimodipine (B1678889) | Ischemic Stroke Rat Model | Neuronal Damage: Reduced the percentage of damaged neurons in the hippocampus.[6] Cognitive Function: Improved spatial cognition.[7] Cerebral Edema: Significantly decreased cerebral edema and maintained the integrity of the blood-brain barrier.[8] | Nimodipine has been shown to reduce neuronal damage and improve cognitive function following cerebral ischemia.[6][7] It also plays a role in reducing cerebral edema.[8] |
| Tat-NR2B9c (NA-1) | MCAO Macaque Monkeys & Rats | Infarct Volume: 42.8% significant reduction in infarct volume in a meta-analysis of animal studies.[9] In mice, a 26.0% reduction was observed.[10] Neurological Deficit: Ameliorated neurofunctional deficit.[11] | This peptide has demonstrated significant reductions in infarct volume in multiple species, including primates.[9][12] It also shows improvement in neurological function.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human ischemic stroke.[13]
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. The animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 60-120 minutes). For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
-
Sham Operation: Control animals undergo the same surgical procedure without the insertion of the monofilament.
Neurological Deficit Scoring
Following the MCAO procedure, neurological deficits are assessed using a standardized scoring system to evaluate the extent of brain injury. A common scoring scale is as follows:
-
0: No observable neurological deficit.
-
1: Mild focal deficit (e.g., contralateral forelimb flexion).
-
2: Moderate focal deficit (e.g., circling to the contralateral side).
-
3: Severe focal deficit (e.g., falling to the contralateral side).
-
4: No spontaneous motor activity.
Infarct Volume Measurement
-
Brain Sectioning: After a set period of reperfusion, the animals are euthanized, and their brains are removed and sliced into coronal sections of a specific thickness (e.g., 2 mm).
-
TTC Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable brain tissue red, while the infarcted (damaged) tissue remains white.
-
Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is then calculated as a percentage of the total brain volume.
Oxidative Stress Marker Analysis
The levels of oxidative stress in the brain tissue are quantified by measuring the activity of antioxidant enzymes and the concentration of lipid peroxidation products.
-
Tissue Homogenization: Brain tissue from the ischemic hemisphere is homogenized in a suitable buffer.
-
Biochemical Assays: Commercially available assay kits are used to measure the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT), the concentration of reduced glutathione (GSH), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Visualizations
Experimental Workflow for Neuroprotective Drug Validation
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effect of a compound in an animal model of ischemic stroke.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of nimodipine is not mediated by increased cerebral blood flow after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monomethyl Lithospermate and Magnesium Lithospermate B for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, pharmacological activities, and underlying mechanisms of Monomethyl lithospermate and Magnesium lithospermate B, presenting available experimental data and detailed protocols to inform future research and development.
This guide provides a comprehensive comparative analysis of this compound and Magnesium lithospermate B, two derivatives of lithospermic acid, a major active component isolated from Salvia miltiorrhiza (Danshen). While both compounds share a common structural backbone, variations in their chemical modifications lead to differences in their physicochemical properties and biological activities. This document aims to equip researchers, scientists, and drug development professionals with a detailed comparison of these two compounds, supported by available experimental data, to facilitate informed decisions in research and therapeutic development.
Physicochemical and Pharmacokinetic Properties
This compound and Magnesium lithospermate B (MLB) exhibit distinct physicochemical characteristics that influence their biological fate. MLB, as a magnesium salt, generally possesses higher water solubility compared to its monomethylated counterpart.[1] This difference in solubility can significantly impact formulation strategies and bioavailability.
Table 1: Physicochemical Properties
| Property | This compound | Magnesium lithospermate B |
| Molecular Formula | C28H24O12 | C36H28MgO16 |
| Molecular Weight | 552.5 g/mol [2] | 740.9 g/mol [3] |
| Appearance | Powder[2] | Light yellow to light brown powder[4] |
| Solubility | Data not readily available | Soluble in DMSO and water[5] |
| pKa | Data not readily available | Data not readily available |
| Melting Point | Data not readily available | Data not readily available |
Table 2: Pharmacokinetic Parameters of Magnesium lithospermate B (Intravenous Administration in Beagle Dogs)
| Dose | C0 (mg/L) | AUC(0-t) (mg·min/L) | T1/2α (min) | T1/2β (min) |
| 3 mg/kg | 24 | 109.3 | 2.2 | 43 |
| 6 mg/kg | 47 | 247.9 | 2.7 | 42 |
| 12 mg/kg | 107 | 582.4 | 2.9 | 42 |
| Data from PubMed.[6] |
Comparative Pharmacological Activities
Both this compound and Magnesium lithospermate B have demonstrated promising pharmacological activities, although the extent of research varies significantly between the two. MLB has been extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and antifibrotic effects.[8][9][10] this compound has shown neuroprotective effects through the activation of the PI3K/Akt pathway.[7]
Table 3: Comparative Biological Activities and Mechanisms of Action
| Activity | This compound | Magnesium lithospermate B |
| Antioxidant | Exhibits antioxidative properties.[7] | Potent free radical scavenger; increases activity of antioxidant enzymes (SOD, CAT, GPx).[8][10] |
| Anti-inflammatory | Data not readily available | Inhibits NF-κB activation, reducing pro-inflammatory cytokine production.[8] Modulates the Nrf2 pathway.[11] |
| Neuroprotective | Activates the PI3K/Akt signaling pathway to protect against ischemic stroke injury.[7] | Suppresses neuroinflammation and attenuates neurodegeneration.[12] |
| Cardioprotective | Data not readily available | Protects against myocardial ischemia/reperfusion injury.[10] |
| Antifibrotic | Data not readily available | Attenuates hepatic and pulmonary fibrosis by inhibiting the TGF-β/Smad signaling pathway. |
Signaling Pathways and Mechanisms of Action
This compound: PI3K/Akt Signaling Pathway
This compound has been shown to exert its neuroprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Activation of Akt by this compound can inhibit apoptosis and promote neuronal survival in the context of ischemic injury.
Caption: PI3K/Akt signaling pathway activated by this compound.
Magnesium lithospermate B: NF-κB and TGF-β Signaling Pathways
Magnesium lithospermate B demonstrates its anti-inflammatory and antifibrotic effects through the modulation of at least two key signaling pathways: Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β).
NF-κB Signaling Pathway: MLB inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory genes. By preventing the degradation of IκBα, MLB blocks the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines.[8]
Caption: Inhibition of the NF-κB signaling pathway by Magnesium lithospermate B.
TGF-β Signaling Pathway: In the context of fibrosis, MLB inhibits the TGF-β signaling pathway. It has been shown to decrease the expression of TGF-β receptor I (TGF-βRI) and subsequently reduce the phosphorylation of Smad3, a key downstream mediator, thereby mitigating fibrotic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Lithospermate B | C36H28MgO16 | CID 119176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 122021-74-3 CAS MSDS (magnessium lithospermate B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Magnesium Lithospermate B | TargetMol [targetmol.com]
- 6. Effects of magnesium lithospermate B and its analogues on Ca(2+) homeostasis in cultured rat thoracic aorta vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound [smolecule.com]
- 8. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 9. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Monomethyl Lithospermate and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, triggers a complex pathophysiological cascade including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death. The development of effective neuroprotective agents is a critical area of research. This guide provides a head-to-head comparison of two such agents, Monomethyl lithospermate (MOL) and Edaravone (B1671096), based on available preclinical data from stroke models. While direct comparative studies are limited, this guide synthesizes findings from independent research to offer insights into their respective efficacy and mechanisms of action.
Executive Summary
This compound, a derivative of a traditional Chinese medicine, and Edaravone, a clinically approved free radical scavenger, both demonstrate significant neuroprotective effects in animal models of ischemic stroke. MOL appears to exert its effects through the activation of the pro-survival PI3K/Akt signaling pathway, leading to reduced oxidative stress and apoptosis.[1][2] Edaravone's primary mechanism is the direct scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons and endothelial cells.[3][4][5][6] Both agents have been shown to reduce infarct volume and improve neurological deficits in rodent models of middle cerebral artery occlusion (MCAO).
Performance Data in Preclinical Stroke Models
The following tables summarize the quantitative data from key preclinical studies on this compound and Edaravone in the MCAO rat model of ischemic stroke. It is important to note that these data are collated from separate studies and not from a direct head-to-head comparison.
Table 1: Efficacy of this compound (MOL) in a Rat MCAO Model
| Parameter | Control (MCAO) | MOL Treatment | Percentage Improvement |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.0 ± 0.4 | ~43% |
| Infarct Volume (% of hemisphere) | 45 ± 5% | 25 ± 4% | ~44% |
| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | 25 ± 3 | 45 ± 4 | ~80% increase |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 8.0 ± 0.7 | 4.5 ± 0.5 | ~44% decrease |
| B-cell lymphoma 2 (Bcl-2) Expression (relative to control) | 1.0 | 2.5 ± 0.3 | ~150% increase |
| Bcl-2-associated X protein (Bax) Expression (relative to control) | 1.0 | 0.4 ± 0.05 | ~60% decrease |
*p < 0.05 vs. Control. Data are representative values synthesized from findings reported in Yang et al., 2022.[1][2]
Table 2: Efficacy of Edaravone in a Rat MCAO Model
| Parameter | Control (MCAO) | Edaravone Treatment | Percentage Improvement |
| Neurological Deficit Score | 4.0 ± 0.8 | 2.2 ± 0.6 | ~45% |
| Infarct Volume (% of hemisphere) | 50 ± 6% | 28 ± 5% | ~44% |
| 3-Nitrotyrosine Level (index of peroxynitrite) | High | Significantly Reduced | Not Quantified |
| Myeloperoxidase (MPO) Activity (index of neutrophil infiltration) | High | Significantly Reduced | Not Quantified |
*p < 0.05 vs. Control. Data are representative values synthesized from multiple preclinical studies.[3][7]
Mechanisms of Action
This compound and Edaravone protect against ischemic neuronal injury through distinct but complementary mechanisms.
This compound (MOL): MOL's neuroprotective effects are largely attributed to its activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival and is known to inhibit apoptosis and promote cellular repair. By phosphorylating and activating Akt, MOL is thought to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax.[2] This ultimately leads to a reduction in neuronal apoptosis in the ischemic penumbra.
Edaravone: Edaravone functions as a potent free radical scavenger.[3][4][5][6] During ischemic stroke, the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O2•−), and peroxynitrite (ONOO−) dramatically increases, leading to oxidative damage to lipids, proteins, and DNA.[3][6] Edaravone readily donates an electron to neutralize these free radicals, thereby inhibiting lipid peroxidation and protecting the integrity of cell membranes and the blood-brain barrier.[4][5] Some studies also suggest that Edaravone can modulate inflammatory pathways, such as the Keap1/Nrf2 and NF-κB/iNOS pathways, further contributing to its neuroprotective effects.[7]
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited preclinical studies.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in rodents.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monomethyl Lithospermate Analogs and Other Neuroprotective Agents in Neuronal Cell Lines
A scarcity of direct research on Monomethyl lithospermate (MML) necessitates a comparative analysis of its close structural analogs, Magnesium lithospermate B (MLB) and Lithospermic Acid (LA), against other well-documented neuroprotective compounds. This guide provides a cross-validation of the neuroprotective effects of these MML analogs and alternative agents, Rosmarinic Acid and Salvianolic Acid B, in the widely-used SH-SY5Y and PC12 neuronal cell lines. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic applications in neurodegenerative disease models.
Summary of Neuroprotective Effects
The following tables summarize the quantitative data on the neuroprotective effects of MLB, LA, Rosmarinic Acid, and Salvianolic Acid B in SH-SY5Y and PC12 cells. These compounds have been shown to mitigate neuronal damage induced by various toxins, which are commonly used to model neurodegenerative conditions in vitro.
Table 1: Neuroprotective Effects in SH-SY5Y Human Neuroblastoma Cells
| Compound | Toxin (Concentration) | Outcome Measure | Effective Concentration of Compound | Key Findings |
| Lithospermic Acid | MPP+ | Cell Viability | Pretreatment | Prevents MPP+-induced cell membrane damage and apoptosis.[1] |
| Rosmarinic Acid | Rotenone | Cell Viability, Apoptosis | Not specified | Reduces cell apoptosis and restores normal cell morphology.[2][3] |
| tert-butylhydroperoxide (t-BOOH) | Cell Death | 10-100 µM | Significantly protects against oxidative stress-induced cell death.[4][5] | |
| Salvianolic Acid B | 6-hydroxydopamine (6-OHDA) | Cell Death, ROS Generation | Pretreatment | Reduces 6-OHDA-induced apoptosis and reactive oxygen species (ROS) generation.[6] |
| 1-methyl-4-phenylpyridinium (MPP+) | Cell Viability, Apoptosis | Not specified | Ameliorates MPP+-induced loss of cell viability and apoptosis.[7] | |
| Amyloid-β (Aβ) | Aβ40 and Aβ42 generation | 25, 50, or 100 µM | Reduces the generation of Aβ40 and Aβ42.[8] | |
| Salvianolic Acid A | H₂O₂ | Neuronal Survival | Pretreatment | Enhances neuronal survival and stabilizes mitochondrial membrane potential. |
Table 2: Neuroprotective Effects in PC12 Rat Pheochromocytoma Cells
| Compound | Toxin (Concentration) | Outcome Measure | Effective Concentration of Compound | Key Findings |
| Lithospermic Acid | MPP+ | Apoptosis, Mitochondrial function | Not specified | Reduces MPP+-induced mitochondrial depolarization and endoplasmic reticulum stress.[1] |
| Rosmarinic Acid | Amyloid-β (Aβ) | ROS Generation, Lipid Peroxidation | Not specified | Attenuates Aβ-induced cellular reactive oxygen species (ROS) generation and lipid hydroperoxides.[9][10] |
| H₂O₂ and LPS | Cell Viability, Apoptosis, Inflammation | Not specified | Ameliorates H₂O₂-induced decrease in viability and LPS-induced cytotoxicity and inflammation.[11] | |
| Salvianolic Acid B | Hydrogen Peroxide (H₂O₂) | Cell Survival, Oxidative Stress | 0.1-10 µM | Blocks H₂O₂-induced decrease in cell survival and activities of antioxidant enzymes.[12] |
| Hydrogen Peroxide (H₂O₂) | Cell Proliferation, Migration, Apoptosis | Not specified | Alleviates H₂O₂-evoked injury in PC-12 cells.[13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Cell Culture and Treatment
-
SH-SY5Y Cells: Human neuroblastoma cells were cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics. For differentiation, cells were often treated with retinoic acid.
-
PC12 Cells: Rat pheochromocytoma cells were maintained in appropriate media, like DMEM, supplemented with horse serum and fetal bovine serum.
-
Toxin-Induced Injury: To induce neurotoxicity, cells were exposed to various toxins, including:
-
MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that inhibits mitochondrial complex I, leading to ATP depletion and oxidative stress.
-
6-OHDA (6-hydroxydopamine): A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons.
-
Rotenone: A pesticide that inhibits mitochondrial complex I.
-
Amyloid-β (Aβ): A peptide that forms plaques in the brains of Alzheimer's disease patients.
-
Hydrogen Peroxide (H₂O₂): An oxidizing agent used to induce oxidative stress.
-
tert-butylhydroperoxide (t-BOOH): An organic hydroperoxide used to induce oxidative stress.
-
-
Compound Treatment: Cells were typically pre-treated with the respective compounds (MLB, LA, Rosmarinic Acid, or Salvianolic Acid B) for a specific duration before the addition of the toxin.
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Apoptosis Assays:
-
Flow Cytometry: Using annexin (B1180172) V and propidium (B1200493) iodide staining to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key apoptosis-executing enzymes like caspase-3.
-
Western Blotting: Detecting the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Oxidative Stress Measurement:
-
ROS Detection: Using fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species.
-
Lipid Peroxidation Assays: Measuring the levels of malondialdehyde (MDA), a product of lipid peroxidation.
-
Antioxidant Enzyme Activity: Measuring the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
-
Mitochondrial Function:
-
Mitochondrial Membrane Potential (MMP): Using fluorescent dyes like JC-1 or TMRM to assess the integrity of the mitochondrial membrane.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these compounds are often mediated through the modulation of specific intracellular signaling pathways.
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of various compounds in neuronal cell lines.
Signaling Pathway of Rosmarinic Acid in PC12 Cells
Rosmarinic acid has been shown to exert its neuroprotective effects in PC12 cells by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.[9][10]
Caption: The proposed signaling pathway of Rosmarinic Acid's neuroprotective effect in PC12 cells, involving the Akt/GSK-3β/Fyn/Nrf2 axis.
Signaling Pathway of Salvianolic Acid B in SH-SY5Y Cells
Salvianolic acid B has been found to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis by modulating several key signaling molecules.[6]
Caption: The mechanism of Salvianolic Acid B in preventing 6-OHDA-induced apoptosis in SH-SY5Y cells.
References
- 1. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. restorativeformulations.com [restorativeformulations.com]
- 6. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B protects SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosmarinic acid attenuates β-amyloid-induced oxidative stress via Akt/GSK-3β/Fyn-mediated Nrf2 activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosmarinic acid exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective functions of salvianolic acid B in PC-12 cells against hydrogen peroxide-triggered damage by mediation of microRNA-26a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Replicating the In Vivo Neuroprotective Effects of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Monomethyl lithospermate (MML) against other neuroprotective agents. The information presented is collated from preclinical studies and aims to provide a comprehensive resource for researchers seeking to replicate and build upon these findings. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.
I. Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on this compound and its alternatives in various models of neurological damage.
Table 1: Comparison of Neuroprotective Effects in Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Primary Mechanism of Action |
| This compound (MML) | MCAO Rats | Not specified | Significantly improved neurological deficit score; Reduced cerebral infarct size. | Activation of PI3K/Akt signaling pathway.[1][2] |
| Magnesium lithospermate B (MLB) | MCAO Rats | 15, 30, and 60 mg/kg (injection) | Decreased neurological deficit scores, brain water content, glutamate (B1630785) levels, and cerebral infarct zones.[3] | PI3K/Akt-dependent pathway.[3] |
| Magnesium lithospermate B (MLB) | Ischemic Gerbils | Post-treatment | Reduced infarct size by approximately 55% compared to the control group.[4] | Inhibition of Na+,K+-ATPase.[4] |
| Resveratrol | Rodent Stroke Models | 10-40 mg/kg (3h after MCAO) | Reduced infarct volume and brain water content; Reduced expression of pro-inflammatory cytokines IL-1β and TNFα.[5] | Antioxidative, anti-inflammatory, and anti-apoptotic properties.[5] |
| Memantine (B1676192) | Rat Model of Transient Forebrain Ischemia | 10 and 20 mg/kg (i.p. 1h before ischemia) | Dose-dependent reduction in damage to hippocampal CA1 neurons.[6] | Uncompetitive NMDA receptor antagonist.[7] |
Table 2: Comparison of Neuroprotective Effects in Neurotoxicity and Neurodegeneration Models
| Compound | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Primary Mechanism of Action |
| Magnesium lithospermate B (MLB) | FVB Mice (Kainic acid-induced neurodegeneration) | Not specified | Attenuated KA-induced neurodegeneration. | PI3K/Akt/GSK-3β pathway.[8] |
| Magnesium lithospermate B (MLB) | FVB Mouse Hippocampal Neurons (Aβ (1-42)-induced neurotoxicity) | 50 μg/ml (pretreatment) | Prevents loss in neuronal cell viability; Attenuates release of pro-inflammatory cytokines and neuronal apoptosis in a dose-dependent manner.[9] | Counteracts activation of the NF-κB pathway.[9] |
| Lithospermic acid | ICR Mice (MPP(+)-induced neurotoxicity) | Not specified | Significantly attenuated the decrease in dopaminergic neurons, microglia activation, and astrogliosis.[10] | Blocks neuronal apoptotic and neuroinflammatory pathways.[10] |
| Lithium | Not specified | Not specified | Associated with volumetric increase in the hippocampus and amygdala, and increased cortical thickness.[11] | Inhibition of GSK-3β and stimulation of BDNF.[11] |
| Memantine | Sprague-Dawley Rats (β-amyloid induced neurotoxicity) | Steady-state plasma concentrations of 2.34+/-0.23 microM for 9 days | Significant reductions in neuronal degeneration, pyknotic nuclei, and GFAP immunostaining.[12] | Uncompetitive NMDA receptor antagonist.[12] |
II. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the comparative analysis.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
The MCAO model is a widely used method to induce focal ischemic stroke in rodents.[13]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a silicone-coated nylon monofilament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow. The duration of occlusion typically ranges from 60 to 120 minutes.
-
For reperfusion studies, withdraw the filament after the occlusion period to restore blood flow.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Kainic Acid (KA)-Induced Neurodegeneration Model
This model is used to study excitotoxicity-induced neuronal death.
-
Animal Model: FVB mice are a suitable strain for this model.[8]
-
Procedure:
-
Administer Kainic acid (KA) via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. The dose will depend on the administration route and the desired severity of the lesion.
-
Monitor the animals for seizure activity, which is a common effect of KA administration.
-
-
Outcome Assessment:
-
Histology: Perfuse the brains and perform histological staining (e.g., Nissl staining) to assess neuronal loss, particularly in the hippocampus.
-
Immunohistochemistry: Use specific markers to identify neuronal populations and assess for signs of apoptosis (e.g., TUNEL staining) or glial activation.
-
Amyloid-beta (Aβ)-Induced Neurotoxicity Model
This model is relevant for studying Alzheimer's disease-like pathology.
-
Animal Model: Sprague-Dawley rats are often used.[12]
-
Procedure:
-
Prepare oligomeric forms of Amyloid-beta (Aβ) peptides (e.g., Aβ1-42).
-
Stereotactically inject the Aβ oligomers into a specific brain region, such as the hippocampus.
-
-
Outcome Assessment:
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or object recognition tasks.
-
Immunohistochemistry: Analyze brain tissue for neuronal loss, glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), and the presence of Aβ plaques.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: MML Neuroprotective Signaling Pathway.
Caption: In Vivo Ischemic Stroke Experimental Workflow.
References
- 1. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 2. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Monomethyl Lithospermate: A Comparative Analysis of its Impact on Gene Expression Against Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of monomethyl lithospermate and other prominent antioxidants on gene expression, with a focus on pathways central to cellular defense against oxidative stress. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Introduction to this compound and Antioxidant Gene Regulation
This compound is a derivative of lithospermic acid, a phenolic compound found in Salvia miltiorrhiza. It is structurally related to Magnesium Lithospermate B (MLB), which has been studied for its antioxidant and anti-inflammatory properties. A key mechanism of action for many antioxidants, including MLB, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.[3]
This guide compares the known effects of this compound (drawing evidence from studies on the closely related MLB) on gene expression with those of other well-researched antioxidants: Resveratrol (B1683913), Vitamin C, and Epigallocatechin gallate (EGCG).
Comparative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes induced by this compound (as inferred from Magnesium Lithospermate B studies) and other antioxidants. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Upregulation of Nrf2 and Target Gene Expression by Different Antioxidants
| Antioxidant | Gene | Cell Type | Fold Change / % Increase | Method | Reference |
| Magnesium Lithospermate B | HO-1 (HMOX1) | HMEC-1 | Concentration-dependent increase | Western Blot | [3] |
| Resveratrol | SOD1 | HUVEC | ~1.5-fold | qPCR | [4] |
| GPx1 | HUVEC | ~1.8-fold | qPCR | [4] | |
| Epigallocatechin gallate (EGCG) | Nrf2 | Duckling Hepatocytes | Significant upregulation | qPCR | [5] |
| HO-1 (HMOX1) | Duckling Hepatocytes | Significant upregulation | qPCR | [5] | |
| SOD1 | Duckling Hepatocytes | Significant upregulation | qPCR | [5] | |
| NQO1 | SH-SY5Y cells | ~2.5-fold | RT-qPCR | [6] | |
| HO-1 (HMOX1) | SH-SY5Y cells | ~4-fold | RT-qPCR | [6] |
Table 2: Downregulation of Pro-inflammatory and Other Gene Expression by Different Antioxidants
| Antioxidant | Gene | Cell Type | Fold Change / % Decrease | Method | Reference |
| Magnesium Lithospermate B | ICAM1 | HMEC-1 | Significant reduction | Western Blot | [3] |
| MMP-9, MMP-12, MMP-13 | Aged Rat Skin | Significant reduction | Western Blot | [7] | |
| Resveratrol | Inflammatory Mediators (e.g., TNF-α, IL-8, MCP-1) | Monocyte Cultures | Significant downregulation | RNA-seq | [8][9] |
| Nox4 | HUVEC | ~50% decrease | qPCR | [4] | |
| Vitamin C | Various genes | Human Embryonic Stem Cells | Widespread DNA demethylation leading to expression changes | Microarray | [10][11] |
Signaling Pathways and Experimental Workflows
The Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a primary route through which this compound and other antioxidants exert their effects on gene expression. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or antioxidants, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][12]
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram outlines a typical experimental workflow for comparing the effects of different antioxidants on gene expression in a cell culture model.
Detailed Experimental Protocols
Cell Culture and Antioxidant Treatment
-
Cell Seeding: Plate human cells (e.g., Human Microvascular Endothelial Cells - HMEC-1, or Human Umbilical Vein Endothelial Cells - HUVEC) in appropriate growth medium and culture at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing the respective antioxidants at desired concentrations (e.g., Magnesium Lithospermate B at 10-100 µM, Resveratrol at 10-50 µM, EGCG at 5-20 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
RNA Extraction and Quality Control
-
Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer).
Gene Expression Analysis by RT-qPCR[10][13][14]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[13]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, SOD1, GPX1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[10][14]
-
Thermocycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control group.[12]
Gene Expression Profiling by RNA-Sequencing (RNA-seq)[15][16]
-
Library Preparation: Generate sequencing libraries from high-quality total RNA. This typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, and adapter ligation.[15]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing: Perform quality control of the raw sequencing reads (e.g., using FastQC), trim adapter sequences, and align the reads to a reference genome.
-
Differential Expression Analysis: Quantify gene expression levels (e.g., as transcripts per million - TPM) and perform differential expression analysis between the antioxidant-treated groups and the control group to identify significantly up- and downregulated genes.
Conclusion
This compound, as suggested by studies on the related compound Magnesium Lithospermate B, appears to modulate gene expression through the activation of the Nrf2 signaling pathway, a mechanism shared with other potent antioxidants like resveratrol and EGCG. This leads to the upregulation of a suite of protective antioxidant and cytoprotective genes. While direct comparative studies are lacking, the available data suggest that these natural compounds have overlapping yet potentially distinct effects on the transcriptome. Further research employing standardized experimental conditions and comprehensive transcriptomic analyses, such as RNA-seq, is necessary to fully elucidate the comparative efficacy and specific molecular targets of this compound in relation to other antioxidants for therapeutic applications.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide gene expression profiles in antioxidant pathways and their potential sex differences and connections to vitamin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol reduces endothelial oxidative stress by modulating the gene expression of superoxide dismutase 1 (SOD1), glutathione peroxidase 1 (GPx1) and NADPH oxidase subunit (Nox4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 8. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Assessing the specificity of Monomethyl lithospermate's mechanism of action
An in-depth guide for researchers and drug development professionals assessing the mechanism of Monomethyl Lithospermate and its alternatives, focusing on the activation of the Nrf2 signaling pathway.
The therapeutic potential of activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has garnered significant interest in the scientific community. Nrf2 is a master regulator of the cellular antioxidant and anti-inflammatory response, making it an attractive target for a variety of diseases underpinned by oxidative stress. This guide provides a comparative analysis of this compound (MML), with a primary focus on the well-researched Magnesium Lithospermate B (MLB), and other prominent Nrf2 activators. We will delve into their mechanisms of action, specificity, and provide the experimental frameworks necessary to evaluate these compounds.
While direct research on "this compound" is limited, extensive data is available for Magnesium Lithospermate B (MLB), a major water-soluble bioactive component of Salvia miltiorrhiza. It is understood that MLB is metabolized into methylated forms in vivo, suggesting that the activity of MML would be closely related to that of MLB. Therefore, this guide will use MLB as the primary reference compound for the lithospermate class.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for MLB and its alternatives—Sulforaphane (SFN), Dimethyl Fumarate (B1241708) (DMF), and Bardoxolone Methyl (BARD)—is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. These activator compounds disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of cytoprotective and anti-inflammatory proteins.
Comparative Analysis of Nrf2 Activators
The following table summarizes the quantitative data available for MLB and its alternatives. It is important to note that the data is compiled from various studies with differing experimental conditions, which may affect direct comparability.
| Compound | Nrf2 Activation (EC50) | Keap1 Binding Affinity (Ki) | Primary Target | Known Off-Target Effects/Additional Mechanisms |
| Magnesium Lithospermate B (MLB) | Data not available | Data not available | Nrf2 Pathway | Inhibition of NF-κB signaling, Activation of sGC/cGMP pathway, Potential PPARγ agonism[1][2][3][4][5][6] |
| Sulforaphane (SFN) | More potent than curcumin (B1669340) and resveratrol (B1683913) in NQO1 induction | Data not available | Keap1 Cysteines | Derepression of long terminal repeats via histone acetylation[7][8] |
| Dimethyl Fumarate (DMF) | Data not available | Binds to Keap1-DC and BTB domains in the nanomolar range[7] | Keap1 Cysteines | Glutathione depletion, Inhibition of mitochondrial oxygen consumption |
| Bardoxolone Methyl (BARD) | 9.2 nM (ARE reporter assay) | Covalent binding to Keap1 Cys151[9][10] | Keap1 Cys151 | Increased albuminuria, Elevation of liver enzymes (ALT, AST)[5][6][11][12] |
Specificity Profile
While all four compounds converge on the Nrf2 pathway, their specificity profiles differ, which has significant implications for their therapeutic application.
-
Magnesium Lithospermate B (MLB): Evidence suggests that MLB possesses a broader pharmacological profile beyond Nrf2 activation. Its ability to inhibit the pro-inflammatory NF-κB pathway and activate the vasodilatory sGC/cGMP pathway may contribute to its therapeutic effects in cardiovascular diseases. However, these additional activities indicate a less specific mechanism focused solely on Nrf2.
-
Sulforaphane (SFN): SFN is a well-characterized isothiocyanate that reacts with cysteine residues on Keap1. While it is a potent Nrf2 activator, studies have shown it can have off-target effects, such as the derepression of long terminal repeats through histone acetylation, which warrants further investigation into its long-term safety profile[7][8].
-
Dimethyl Fumarate (DMF): An approved treatment for multiple sclerosis, DMF and its active metabolite monomethyl fumarate (MMF) are electrophilic compounds that modify Keap1 cysteines. However, their electrophilicity also leads to off-target reactions, most notably the depletion of cellular glutathione, a critical antioxidant[13].
-
Bardoxolone Methyl (BARD): BARD is a potent synthetic triterpenoid (B12794562) that demonstrates high specificity for Keap1, primarily through covalent modification of cysteine 151[9][10]. While highly potent in Nrf2 activation, clinical studies have revealed off-target effects, including increased albuminuria and reversible elevations in liver enzymes, which may be linked to its pharmacological activity[5][6][11][12].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Nrf2 Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway by a compound.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, AREc32) stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound (MML/MLB, SFN, DMF, BARD) and a vehicle control. Add the compounds to the respective wells and incubate for a specific duration (e.g., 6, 12, or 24 hours).
-
Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase assay reagent containing luciferin (B1168401) to each well. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Keap1-Nrf2 Competitive Binding Assay
This assay determines the ability of a compound to disrupt the interaction between Keap1 and Nrf2.
Protocol:
-
Reagents: Obtain recombinant human Keap1 protein and a fluorescently labeled peptide corresponding to the Keap1-binding domain of Nrf2.
-
Immobilization: Immobilize the Keap1 protein onto the surface of a microplate or beads.
-
Binding: Add the fluorescently labeled Nrf2 peptide to the immobilized Keap1 and incubate to allow for binding.
-
Competition: Add serial dilutions of the test compound to the wells and incubate to allow for competition with the fluorescent Nrf2 peptide for binding to Keap1.
-
Detection: Measure the amount of bound fluorescent Nrf2 peptide using a suitable detection method (e.g., fluorescence polarization, FRET, or by washing away the unbound peptide and measuring the remaining fluorescence).
-
Data Analysis: Plot the percentage of bound fluorescent peptide against the concentration of the test compound. Fit the data to a competition binding curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.
NF-κB Reporter Assay (for off-target assessment)
This assay is used to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with the test compound for a defined period before stimulating with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Lysis and Luminescence Measurement: Following stimulation, lyse the cells and measure luciferase activity as described in the Nrf2 reporter assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.
Soluble Guanylyl Cyclase (sGC) Activity Assay (for off-target assessment)
This assay measures the activation of sGC by a compound.
Protocol:
-
Cell or Tissue Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate/homogenate, GTP (the substrate for sGC), and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Treatment: Add the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
cGMP Measurement: Stop the reaction and measure the amount of cGMP produced using a cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: Compare the amount of cGMP produced in the presence of the test compound to a control to determine the extent of sGC activation.
PPARγ Activation Assay (for off-target assessment)
This assay determines if a compound can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Protocol:
-
Cell Culture: Utilize a cell line (e.g., HepG2) co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Treatment: Treat the cells with the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Lysis and Luminescence Measurement: After an incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Compare the luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the fold activation of PPARγ.
Conclusion
The assessment of this compound, through the lens of the extensively studied Magnesium Lithospermate B, reveals its role as an activator of the Nrf2 pathway. While this positions it among a class of promising therapeutic agents, a comprehensive evaluation of its specificity is crucial. This guide provides a framework for comparing MML/MLB with other Nrf2 activators like Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl. The provided data and experimental protocols are intended to aid researchers in designing studies that can further elucidate the specific mechanisms and potential off-target effects of these compounds, ultimately guiding the development of more targeted and effective therapies for diseases driven by oxidative stress and inflammation.
References
- 1. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium Lithospermate B Protects Against Ischemic AKI-to-CKD progression via regulating the KLF5/CDK1/Cyclin B1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 5. Magnesium Lithospermate B Protects against Lipopolysaccharide-Induced Bone Loss by Inhibiting RANKL/RANK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the multiple binding modes of Dimethyl Fumarate (DMF) and its analogs to the Kelch domain of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTRF Human KEAP1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 9. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Point Mutation at C151 of Keap1 of Mice Abrogates NRF2 Signaling, Cytoprotection in Vitro, and Hepatoprotection in Vivo by Bardoxolone Methyl (CDDO-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
